4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
Description
The exact mass of the compound this compound is 203.95344 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-hydroxy-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-5(10)4(6)3(9)2-7-8/h2,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWUUAQSWHQZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716203 | |
| Record name | 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64178-59-2 | |
| Record name | 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one CAS number 64178-59-2
An In-depth Technical Guide to 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one (CAS: 64178-59-2)
Foreword: The Pyridazinone Core in Modern Chemistry
The pyridazinone ring system is a "wonder nucleus" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] Compounds incorporating this scaffold are investigated for applications ranging from cardiovascular and anti-inflammatory agents to anticancer and antimicrobial therapies.[3][4] This guide focuses on a specific, functionalized derivative, this compound, a versatile building block whose strategic placement of functional groups—a reactive bromine atom, a hydroxyl group, and a methylated nitrogen—makes it a highly valuable intermediate for the synthesis of complex molecules in drug discovery and agrochemical research.[5]
Core Compound Identity and Physicochemical Properties
This compound is a substituted pyridazinone, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.[6] The strategic positioning of the bromine atom at the C4 position renders it an excellent leaving group for nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic intermediate.[5]
Caption: Chemical structure of this compound.
Table 1: Key Physicochemical and Computational Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 64178-59-2 | [5] |
| Molecular Formula | C₅H₅BrN₂O₂ | [5] |
| Molecular Weight | 205.01 g/mol | [5] |
| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [5] |
| SMILES | CN1C(=O)C(=C(C=N1)O)Br | [5] |
| InChI Key | BNWUUAQSWHQZJW-UHFFFAOYSA-N | [5] |
| LogP | 0.55140 | [5] |
| Polar Surface Area | 44.12 Ų |[5] |
Synthesis and Purification
The most direct and common synthesis of this compound involves the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[5] The choice of brominating agent and reaction conditions is critical to ensure regioselectivity at the electron-rich C4 position and to prevent unwanted side reactions.
Causality of Experimental Design:
-
Precursor: The synthesis logically starts with the unhalogenated pyridazinone core.
-
Brominating Agent: Elemental bromine (Br₂) or other bromine-containing reagents are used. The reaction proceeds via electrophilic aromatic substitution on the electron-rich pyridazinone ring.
-
Solvent: A non-protic solvent such as dichloromethane or acetonitrile is preferred to solubilize the reactants without interfering with the bromination reaction.[5]
-
Temperature Control: The reaction is typically performed under controlled, often cooled, conditions to manage the exothermic nature of the bromination and to minimize the formation of poly-brominated byproducts.
-
Purification: Post-reaction workup is essential to remove unreacted bromine and acidic byproducts. Purification via recrystallization or column chromatography is employed to isolate the final product with high purity.[5]
Caption: General workflow for the synthesis of the title compound.
Protocol 2.1: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established chemical principles for the bromination of pyridazinone systems.[5]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Add a solution of bromine (1.0-1.1 eq) in dichloromethane dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
-
Workup: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure this compound.
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in its capacity for further functionalization, primarily through nucleophilic substitution at the C4 position.[5]
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C4 position is activated by the electron-withdrawing nature of the pyridazinone ring, making it an excellent leaving group in nucleophilic substitution reactions.[7][8] This allows for the facile introduction of a wide array of functional groups, making it a powerful scaffold for building libraries of compounds for structure-activity relationship (SAR) studies.
Mechanism Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile attacks the carbon bearing the bromine. The negative charge is stabilized by the adjacent nitrogen atoms and carbonyl group. Subsequent elimination of the bromide ion restores the aromaticity of the ring.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one: Synthesis, Properties, and Research Applications
This guide provides a comprehensive technical overview of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, reactivity, and potential applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Pyridazinone Core and its Strategic Functionalization
The pyridazinone moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. The specific compound under review, this compound (CAS: 64178-59-2), is a strategically functionalized derivative. The presence of a bromine atom at the C4 position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the hydroxyl group at C5 and the methyl group at N2 significantly influence the molecule's electronic properties, solubility, and potential for biological interactions. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules and a candidate for biological screening.
Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer key properties based on its structure and data from analogous compounds.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Expected Behavior | Rationale and Significance |
| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | Standardized nomenclature for unambiguous identification. |
| CAS Number | 64178-59-2 | Unique registry number for database searching. |
| Molecular Formula | C₅H₅BrN₂O₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 205.01 g/mol | Essential for stoichiometric calculations in synthesis and assays. |
| Calculated LogP | 0.55140 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |
| Polar Surface Area | 44.12 Ų | A key descriptor for predicting drug transport properties. |
| Solubility | Soluble in organic solvents like ethanol and methanol. Expected to have limited solubility in non-polar solvents and water. | Crucial for selecting appropriate solvents for synthesis, purification, and biological assays. |
| Stability | Generally stable under standard laboratory conditions, but noted to be sensitive to light and moisture. | Dictates appropriate storage and handling procedures to prevent degradation. Should be stored in a cool, dark, and dry environment. |
| pKa | Not experimentally determined. The hydroxyl group is expected to be weakly acidic, and the pyridazinone ring nitrogen atoms are weakly basic (pyridazine pKa is ~2.3). | Influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. |
| Melting Point | Not experimentally determined. As a substituted heterocyclic compound, it is expected to be a solid at room temperature with a relatively high melting point. | A fundamental physical constant for purity assessment. |
Synthesis and Purification: A Best-Practice Protocol
The synthesis of this compound typically involves the regioselective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. The following protocol is a recommended best-practice approach, designed for high yield and purity.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
5-hydroxy-2-methyl-2H-pyridazin-3-one (precursor)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate and Hexane (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-hydroxy-2-methyl-2H-pyridazin-3-one in anhydrous acetonitrile.
-
Scientist's Insight: The use of an inert atmosphere and anhydrous solvent is critical to prevent side reactions and ensure the stability of the reagents, particularly if any moisture-sensitive intermediates are formed.
-
-
Bromination: Cool the solution to 0°C using an ice bath. Add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.
-
Scientist's Insight: NBS is chosen as the brominating agent for its milder and more selective nature compared to elemental bromine, which reduces the formation of over-brominated byproducts. Portion-wise addition at low temperature helps to control the reaction exotherm and improve regioselectivity.
-
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Scientist's Insight: TLC is a crucial self-validating step. A suitable mobile phase (e.g., 50% ethyl acetate in hexane) should be developed to clearly separate the starting material, product, and any potential byproducts.
-
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Scientist's Insight: The brine wash helps to remove any residual water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Scientist's Insight: The polarity of the eluent should be optimized based on TLC analysis to ensure good separation of the desired product from any impurities.
-
-
Characterization: Collect the fractions containing the pure product, combine, and remove the solvent in vacuo to yield this compound as a solid. Confirm the identity and purity of the final product using NMR, FT-IR, and Mass Spectrometry.
Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is largely dictated by its key functional groups: the bromine atom, the hydroxyl group, and the pyridazinone ring itself.
-
Substitution of the Bromine Atom: The C-Br bond is a key site for synthetic elaboration. The bromine atom can be replaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Reactions of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group in certain reactions. Its presence also influences the acidity of the molecule.
-
Ring Reactions: The pyridazinone ring can undergo reduction to its dihydro or fully saturated analogues. The carbonyl group can also potentially react with certain nucleophiles under specific conditions.
Caption: Reactivity map of this compound.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the structure and purity of the synthesized compound.
Caption: Analytical workflow for the characterization of the title compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary techniques for structural confirmation. The ¹H NMR spectrum is expected to show a singlet for the N-methyl group and a singlet for the vinyl proton on the pyridazinone ring. The ¹³C NMR spectrum will confirm the number of unique carbon environments.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
FT-IR Spectroscopy: Infrared spectroscopy will identify the key functional groups, notably the C=O stretch of the pyridazinone ring, the O-H stretch of the hydroxyl group, and C-Br vibrations.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) should be used to determine the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.
Potential Applications in Research
Substituted pyridazinones are a well-established class of compounds with diverse pharmacological activities. This compound serves as a key intermediate and a potential bioactive molecule in its own right.
-
Medicinal Chemistry: It is an attractive starting point for the development of novel therapeutics. Its potential to be elaborated into a wide range of derivatives makes it a valuable scaffold for targeting enzymes and receptors implicated in diseases such as cancer, inflammation, and cardiovascular disorders.
-
Agrochemicals: The pyridazinone core is also found in some agrochemicals. This compound could be explored as a precursor for new herbicides or fungicides.
-
Chemical Biology: As a functionalized small molecule, it could be used to develop chemical probes to study biological pathways. The bromine atom allows for the potential attachment of reporter tags or affinity labels.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data on its physicochemical properties are not extensively documented in publicly available literature, its synthesis, reactivity, and potential applications can be reliably inferred from established chemical principles and studies on analogous structures. This guide provides a robust framework for its synthesis, purification, and characterization, empowering researchers to confidently utilize this valuable chemical entity in their research and development endeavors.
4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one molecular structure and weight
An In-depth Technical Guide: 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one: Molecular Structure, Properties, and Synthetic Pathways
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical compound this compound. We will explore its molecular architecture, physicochemical properties, synthesis, and potential applications, grounding the discussion in established scientific principles.
Core Molecular Identity and Structural Analysis
This compound is an organic compound belonging to the pyridazinone class of heterocycles.[1] The pyridazinone core is a key pharmacophore recognized for a wide range of pharmacological activities.[1][2] The specific arrangement of its functional groups—a bromine atom at the C4 position, a hydroxyl group at C5, and a methyl group on the nitrogen at N2—imparts a unique combination of reactivity and biological potential.[1]
The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on adjacent carbons of the heterocyclic ring creates a distinct electronic environment that influences the molecule's reactivity and its potential interactions with biological targets.
Chemical Structure
The structural formula of the compound is C5H5BrN2O2.[1] Its architecture is defined by a six-membered pyridazinone ring with the aforementioned substitutions.
Caption: 2D structure of this compound.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [1] |
| CAS Number | 64178-59-2 | [1][3][4] |
| Molecular Formula | C5H5BrN2O2 | [1] |
| SMILES | CN1C(=O)C(=C(C=N1)O)Br | [1] |
| InChI Key | BNWUUAQSWHQZJW-UHFFFAOYSA-N | [1] |
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are cornerstone considerations in drug development.
| Property | Value | Significance |
| Molecular Weight | 205.01 g/mol | [1] |
| LogP | 0.55140 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 44.12 Ų | Suggests good potential for oral bioavailability, as it falls below the 140 Ų threshold often associated with poor membrane permeability.[1] |
| Hydrogen Bond Donors | 1 (from -OH) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and N) | Affects solubility and the potential for forming interactions with biological macromolecules. |
Synthesis and Purification Protocol
The synthesis of this compound is most commonly achieved through the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[1] The causality behind this experimental design lies in controlling the regioselectivity of the bromination reaction to target the C4 position, which is activated by the adjacent hydroxyl group.
General Synthetic Workflow
The process involves the reaction of the pyridazinone precursor with a brominating agent under controlled conditions, followed by purification to isolate the target compound.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative methodology based on standard organic synthesis principles for this reaction type.
-
Preparation : Dissolve the starting material, 5-hydroxy-2-methyl-2H-pyridazin-3-one, in a suitable inert solvent such as dichloromethane or acetonitrile in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.[1] The choice of solvent is critical to ensure reagent solubility while minimizing side reactions.[1]
-
Temperature Control : Cool the reaction mixture to 0-5 °C using an ice bath. Lowering the temperature is essential to control the exothermic nature of the bromination and prevent over-bromination or degradation.
-
Reagent Addition : Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the reaction mixture dropwise over 30-60 minutes. A slow addition rate ensures that the local concentration of bromine remains low, favoring selective mono-bromination at the desired C4 position.
-
Reaction Monitoring : Allow the reaction to stir at a controlled temperature for a specified period (typically 2-4 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the crude product under reduced pressure. Purify the resulting solid via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[1]
Applications in Scientific Research and Development
The pyridazinone scaffold is of significant interest in medicinal chemistry due to its wide array of biological activities.[1][2] this compound serves both as a potential therapeutic agent itself and as a versatile building block for the synthesis of more complex molecules.[1]
-
Medicinal Chemistry : The parent class of pyridazinones has been investigated for numerous therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2][5][6] The specific functional groups on this molecule make it a candidate for studies targeting enzymes or receptors where halogen bonding and hydrogen bonding play a key role in ligand recognition.
-
Synthetic Intermediate : The bromine atom at the C4 position is a valuable synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the creation of diverse chemical libraries for drug discovery screening.
-
Agrochemicals : Pyridazinone derivatives are also explored in the field of agrochemicals for their potential herbicidal and pesticidal activities.[1]
Conclusion
This compound is a well-defined chemical entity with a unique molecular structure that underpins its utility in scientific research. Its physicochemical properties are favorable for potential applications in drug discovery, and its synthesis is achievable through controlled, regioselective bromination. As a member of the pharmacologically significant pyridazinone family and a versatile synthetic intermediate, this compound represents a valuable tool for chemists and pharmacologists aiming to develop novel therapeutic agents and other functional molecules.
References
- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. 64178-59-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 4-bromo-5-hydroxy-2-methyl-2,3-dihydropyridazin-3-one - C5H5BrN2O2 | CSSB00010003405 [chem-space.com]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one from 5-hydroxy-2-methyl-2H-pyridazin-3-one
An In-depth Technical Guide to the Synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The core of this process is the regioselective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. We will explore the underlying chemical principles, detail an optimized experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining this valuable pyridazinone derivative.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[2][3] The functionalization of the pyridazinone core is crucial for modulating its biological activity, and halogenated intermediates, such as this compound, serve as versatile building blocks for introducing further molecular diversity.[1][4]
This guide focuses specifically on the conversion of 5-hydroxy-2-methyl-2H-pyridazin-3-one to its 4-bromo derivative. This transformation is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system, where precise control of reaction conditions is paramount for achieving the desired regioselectivity and yield.
Chemical Identity and Physicochemical Properties
A clear understanding of the target molecule's properties is fundamental for its synthesis, handling, and characterization.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-5-hydroxy-2-methyl-1,2-dihydropyridazin-3-one | - |
| Molecular Formula | C₅H₅BrN₂O₂ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| CAS Number | 64178-59-2 | [1] |
| Appearance | Off-white to pale yellow solid | Typical |
| Polar Surface Area | 44.12 Ų | [1] |
| LogP | 0.5514 | [1] |
Synthesis Strategy: Regioselective Electrophilic Bromination
The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridazinone ring, particularly with the presence of an electron-donating hydroxyl group at the C5 position, is considered an "activated" aromatic system, susceptible to electrophilic attack.[5]
Causality of Regioselectivity: The bromination occurs specifically at the C4 position. This high regioselectivity is directed by the combined electronic effects of the substituents. The hydroxyl group at C5 and the ring nitrogen atoms activate the ring towards electrophilic attack. The C4 position is electronically enriched and sterically accessible, making it the most favorable site for the incoming electrophile (Br⁺).
Diagram of the General Reaction Scheme:
Caption: General reaction for the bromination of the pyridazinone precursor.
Critical Parameters and Method Optimization
Achieving a successful synthesis hinges on the careful selection of reagents and reaction conditions.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred reagent.[5][6] NBS is a solid, making it significantly easier and safer to handle than liquid bromine. It provides a slow, controlled concentration of Br⁺, which minimizes the formation of over-brominated byproducts and leads to a cleaner reaction profile.[5] Alternative methods using potassium bromide with an oxidant like hydrogen peroxide have also been reported.[1]
-
Solvent System: The choice of solvent is critical for solubility and reaction kinetics. Acetonitrile (CH₃CN) is an excellent choice as it is a polar aprotic solvent that effectively dissolves the starting material and NBS without participating in the reaction.[1][6] Other solvents like dichloromethane have also been noted for their efficiency.[1]
-
Temperature Control: The reaction is typically conducted at room temperature. Maintaining a controlled temperature is crucial to ensure high selectivity for the C4 position. Exothermic reactions or excessive heating can lead to undesired side reactions. For highly activated substrates, initial cooling (e.g., 0 °C) may be employed to moderate the reaction rate.[6]
-
Work-up and Purification: Post-reaction, the succinimide byproduct from NBS is water-soluble and can be easily removed by an aqueous work-up. The crude product is then typically purified to remove any unreacted starting material or minor impurities. Recrystallization is often sufficient to achieve high purity, though column chromatography can be used if necessary.[1]
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials and Reagents:
-
5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Workflow Diagram:
Caption: Step-by-step workflow from reaction to final product analysis.
Procedure:
-
Reaction Setup: To a solution of 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-bromosuccinimide (1.05 mmol, 1.05 eq) in one portion at room temperature.
-
Reaction: Stir the resulting mixture at room temperature overnight (approx. 12-16 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). This removes acidic impurities and residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Characterization and Expected Results
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.
| Parameter / Analysis | Expected Result |
| Yield | 65-80% |
| Melting Point | Specific to the compound, should be a sharp range |
| ¹H NMR | Disappearance of the singlet for the proton at C4. Signals corresponding to the N-methyl group and the hydroxyl proton should be present. |
| ¹³C NMR | Appearance of a new signal for the C-Br carbon and a shift in the signals of adjacent carbons. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. For C₅H₅BrN₂O₂, expected m/z ≈ 203.96 and 205.96. |
Safety Considerations
-
N-Bromosuccinimide (NBS): Irritant and light-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Solvents: Acetonitrile and ethyl acetate are flammable and toxic. All manipulations should be performed in a fume hood away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound is a straightforward yet crucial transformation for chemists in the pharmaceutical and agrochemical industries. The method detailed herein, centered on the regioselective bromination with N-Bromosuccinimide in acetonitrile, is robust, high-yielding, and reliable. By understanding the mechanistic principles and carefully controlling the key experimental parameters, researchers can confidently produce this valuable intermediate for further synthetic elaboration.
References
- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide focuses on a specific derivative, 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one, and explores its potential as a modulator of key biological targets implicated in a range of pathologies. Drawing upon the established polypharmacology of the pyridazinone class, we delineate a scientifically-grounded rationale for investigating this compound as an inhibitor of Cyclooxygenases (COX), Phosphodiesterases (PDEs), and specific Tyrosine Kinases. This document serves as a technical roadmap for researchers, providing not only the theoretical basis for these investigations but also detailed, actionable experimental protocols and the insights required to interpret potential findings.
Introduction: The Pyridazinone Core and the Promise of this compound
The pyridazinone ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of pyridazinone-based drugs with applications in cardiovascular disease, inflammation, oncology, and beyond.[2][3] The specific compound of interest, this compound (CAS: 64178-59-2), possesses distinct structural features—notably, bromine and hydroxyl substitutions—that suggest a unique potential for targeted therapeutic intervention.[4] The presence of a halogen atom can enhance binding affinity and selectivity, while the hydroxyl group can form critical hydrogen bonds within a target's active site. This guide will dissect the therapeutic potential of this molecule by proposing three primary target classes for investigation.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 64178-59-2 |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
Potential Therapeutic Target I: Cyclooxygenase (COX) Isoforms
Scientific Rationale
The Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal mediators of inflammation through their role in prostaglandin biosynthesis.[5] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated in inflammatory states and various cancers.[6] Consequently, selective COX-2 inhibitors are sought after for their potential to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7] The pyridazinone scaffold has been successfully employed as a template for selective COX-2 inhibitors.[8][9] It is hypothesized that the 4-bromo and 5-hydroxy substitutions on the pyridazinone ring of our compound of interest could confer selectivity and potent inhibitory activity against COX-2.
Signaling Pathway
The induction of COX-2 is a complex process triggered by various inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
Lipophilicity and solubility of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
An In-depth Technical Guide to the Lipophilicity and Solubility of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug discovery, the journey from a promising molecular structure to a viable clinical candidate is governed by a complex interplay of factors, among which physicochemical properties are paramount. This guide provides a detailed analysis of two such critical properties—lipophilicity and solubility—for the compound This compound (CAS: 64178-59-2). The pyridazinone scaffold is a well-established pharmacophore with diverse biological activities, but derivatives often face challenges related to poor aqueous solubility.[1][2][3] This document synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive framework for characterizing this compound. We dissect the molecule's structural components to predict its behavior, present validated methods for empirical measurement, and offer strategic insights for its development. A predicted logP of approximately 0.55 suggests a balanced but moderately hydrophilic character, while the rigid, heteroaromatic structure implies that low aqueous solubility may be a significant hurdle to overcome.[4] This guide serves as a critical resource for any research program involving this or structurally related pyridazinones.
Introduction: The Compound and its Physicochemical Imperatives
This compound is a substituted heterocyclic compound belonging to the pyridazinone class.[4] These molecules are of significant interest in medicinal chemistry and agrochemicals due to their wide range of pharmacological activities.[3][4]
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [4] |
| CAS Number | 64178-59-2 | [4][5] |
| Molecular Formula | C₅H₅BrN₂O₂ | [4] |
| Molecular Weight | 205.01 g/mol | [4] |
| Polar Surface Area | 44.12 Ų |[4] |
The ultimate success of a drug candidate hinges on its ability to navigate the physiological environment to reach its target. This journey is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile, which is, in turn, heavily influenced by fundamental physicochemical properties like lipophilicity and solubility.[6][7] An imbalance in these properties can lead to poor bioavailability, unreliable in vitro assay results, and unforeseen toxicity, ultimately causing costly late-stage failures.[6]
Section 1: Lipophilicity Analysis (logP & logD)
Theoretical Framework: Understanding Molecular Partitioning
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a cornerstone of pharmacokinetics.[8] It is most commonly quantified by the partition coefficient (P), which measures the equilibrium distribution of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase. The logarithmic form, logP , is the standard metric.[9]
For ionizable compounds, the distribution is pH-dependent. The logD value represents the partition coefficient at a specific pH, accounting for all forms of the molecule (neutral and ionized).[10] For drug development, logD at the physiological pH of 7.4 is often the more relevant parameter.[7]
Structural Contribution Analysis
The lipophilicity of this compound is a direct consequence of its constituent functional groups, each imparting a distinct influence:
-
Pyridazinone Core & N-methyl Group: The heterocyclic core itself is relatively polar. The N-methyl group adds a small degree of lipophilicity.
-
C4-Bromo Substituent: Halogens, particularly larger ones like bromine, are known to increase lipophilicity. This is not merely due to electronegativity but is a function of their size and the polarizability of their electron shells, which enhances favorable van der Waals and London dispersion forces with the non-polar octanol phase.[11]
-
C5-Hydroxy Substituent: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This functionality strongly favors interaction with the aqueous phase, thereby increasing hydrophilicity (decreasing logP).[12]
Synthesis of Effects: The molecule presents a classic case of opposing physicochemical forces. The lipophilic character of the bromine atom is counteracted by the hydrophilic hydroxyl group and the polar pyridazinone ring. A computationally predicted logP value of 0.55140 suggests these forces result in a compound that is slightly more hydrophilic than lipophilic, a critical piece of information for predicting its behavior.[4]
Computational Prediction of logP
Computational models provide a rapid, cost-effective means to estimate logP before a compound is even synthesized.[9] These methods are typically based on fragmental contributions or whole-molecule properties.[13][14]
| Prediction Method | Predicted logP | Rationale |
| Atom/Fragment-Based (e.g., ALOGPS, KOWWIN) | 0.55140[4] | These algorithms deconstruct the molecule into known fragments and sum their lipophilicity contributions. They are fast and effective for common scaffolds but may struggle with novel or complex electronic interactions.[9][15] |
| Property-Based (e.g., QSPR) | Varies | These methods use quantum chemical calculations to derive descriptors (e.g., charge distribution, surface area) and correlate them with experimental logP values. They can offer higher accuracy but are more computationally intensive.[14][16] |
Note: The value of 0.55140 is the only specific prediction found in the initial search. Different algorithms will likely produce a range of values.
Experimental Determination of logD at pH 7.4
While predictions are useful, the gold standard for determining lipophilicity is empirical measurement.[17] The shake-flask method is the most widely recognized approach.[16][18] Given that the hydroxyl group on the pyridazinone ring may be weakly acidic, determining the logD at pH 7.4 provides a more physiologically relevant measure of its partitioning behavior.
Workflow for Shake-Flask logD₇.₄ Determination
Caption: Shake-flask experimental workflow for logD determination.
Protocol: Shake-Flask Method for logD₇.₄
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Pre-saturate the buffer by shaking it with n-octanol for at least 24 hours, then allowing the phases to separate.
-
Pre-saturate the n-octanol by shaking it with the buffer solution. This crucial step ensures that the volume of each phase does not change during the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in pre-saturated n-octanol at a concentration of approximately 1 mg/mL.
-
-
Partitioning:
-
In a glass vial, combine 2 mL of the compound's octanol solution with 2 mL of the pre-saturated buffer.
-
Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume (e.g., 1 mL) from the n-octanol layer and a known volume from the aqueous buffer layer. Avoid disturbing the interface.
-
Dilute each sample appropriately.
-
Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a standard curve.
-
-
Calculation:
-
Calculate the logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Section 2: Aqueous Solubility Analysis
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Aqueous solubility is a critical determinant of oral absorption and is essential for achieving adequate concentrations in biological assays.[6] It is crucial to distinguish between two types of solubility measurements used in drug discovery.[19]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when an organic stock solution (usually DMSO) is rapidly diluted into an aqueous buffer. It is a high-throughput method ideal for early-stage screening but often overestimates the true solubility because it may not represent the most stable crystal form.[19][20][21]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is measured by incubating an excess of the solid compound in the buffer over a long period (e.g., 24-48 hours). This is the "gold standard" measurement required for lead optimization and formulation development.[6][21][22]
Structural Contribution Analysis
The structural features of this compound suggest that aqueous solubility may be a challenge:
-
Crystal Lattice Energy: The planar, rigid structure of the pyridazinone ring facilitates efficient crystal packing. The presence of both a hydrogen bond donor (-OH) and acceptors (=O, -N=) allows for strong intermolecular interactions within the crystal lattice. High crystal lattice energy requires more energy to break apart the solid, leading to lower solubility.
-
Solvation Energy: While the hydroxyl group and polar ring system can interact favorably with water molecules, the bromine atom and the overall molecular surface are not optimally hydrated. If the energy gained from solvation does not sufficiently overcome the crystal lattice energy, solubility will be poor. Structurally related pyridazinones are known to have very low water solubility.[23][24][25]
Experimental Determination of Solubility
Workflow Comparing Kinetic and Thermodynamic Solubility
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Protocol: Thermodynamic Solubility (Shake-Flask)
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium was reached.
-
Incubation: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.
-
Sample Processing: After incubation, allow the suspension to settle. Carefully filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate and analyze the concentration using a validated HPLC-UV or LC-MS method.
-
Validation: It is good practice to visually inspect the remaining solid under a microscope to check for changes in morphology (e.g., from crystalline to amorphous), which could affect the result.[20]
Protocol: Kinetic Solubility (Nephelometry)
-
Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate: In a 96-well plate, add the aqueous buffer (pH 7.4).
-
Dilution: Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be kept low, typically ≤1%) and mix. This is often done in a serial dilution format.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is detected above background is reported as the kinetic solubility.[21]
Data Summary and Interpretation
While specific experimental data for this compound is not publicly available, we can anticipate the results based on its structure and data from related pyridazinones.[23][24]
| Parameter | Expected Value Range | Significance for Drug Development |
| Predicted logP | ~0.55 | Indicates a balanced hydrophilic-lipophilic profile. Not excessively greasy, so high non-specific binding is less of a concern. |
| Experimental logD₇.₄ | 0.0 - 0.7 | Expected to be close to logP if the compound is largely neutral at pH 7.4. This value is ideal for cell permeability without leading to sequestration in fatty tissues. |
| Kinetic Solubility | 20 - 100 µM | Likely to be significantly higher than thermodynamic solubility. Useful for flagging potential issues in HTS assays. |
| Thermodynamic Solubility | < 10 µM (< 2 µg/mL) | The most realistic value for formulation. A value this low ("poorly soluble") would classify the compound as a potential BCS Class II or IV candidate, requiring solubility enhancement strategies. |
The expected discrepancy between kinetic and thermodynamic solubility highlights a common pitfall: a compound may appear soluble in an early assay (kinetic conditions) only to reveal its true, low solubility later, posing a significant development risk.[20]
Strategic Implications for a Research Program
The physicochemical profile of this compound—moderate lipophilicity coupled with anticipated low thermodynamic solubility—presents a classic "brick dust" scenario. The insolubility is likely driven more by strong crystal lattice forces than by excessive lipophilicity.
Actionable Insights:
-
Prioritize Measurement: Do not rely solely on computational predictions. Early experimental determination of both kinetic and thermodynamic solubility is critical to de-risk the program.
-
Formulation Strategy: If biological activity is confirmed, formulation development must be initiated in parallel. Strategies to overcome low solubility include:
-
Amorphous Solid Dispersions: Milling the compound with a polymer to break the crystal lattice.
-
Salt Formation: If the hydroxyl group is sufficiently acidic, forming a salt could dramatically improve solubility. pKa determination would be a necessary next step.
-
Particle Size Reduction: Micronization or nanomilling to increase surface area.
-
-
Medicinal Chemistry Strategy: If the lead series allows for modification, consider structural changes to disrupt crystal packing or improve solvation. This could involve:
-
Introducing out-of-plane substituents to hinder stacking.
-
Replacing the bromine with other groups to modulate both lipophilicity and solid-state properties.
-
Masking the hydroxyl group as a prodrug that is cleaved in vivo.
-
Conclusion
This compound is a molecule with a balanced lipophilic profile, as indicated by its predicted logP. However, its rigid, polar, and hydrogen-bonding-capable structure strongly suggests that it will exhibit low thermodynamic aqueous solubility. This guide has outlined the theoretical basis for this assessment and provided detailed, validated protocols for the precise experimental determination of logD and solubility. For scientists and researchers in drug development, a proactive and rigorous characterization of these fundamental properties is not merely a data-collection exercise; it is a critical component of a successful, efficient, and cost-effective research strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. sarpublication.com [sarpublication.com]
- 4. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 5. 64178-59-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. mdpi.com [mdpi.com]
- 9. acdlabs.com [acdlabs.com]
- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Lipophilicity of aminopyridazinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. ovid.com [ovid.com]
- 21. Aqueous Solubility Assay - Enamine [enamine.net]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: A Detailed Protocol for the Synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] These heterocyclic compounds are recognized for their diverse biological activities, including potential applications as anti-inflammatory, anticancer, and cardiovascular agents.[1][2][3] The functionalization of the pyridazinone ring at various positions allows for the fine-tuning of its physicochemical properties and biological targets, making it an attractive building block for drug discovery and development.[4]
This document provides a comprehensive, two-step protocol for the synthesis of a specific, functionalized derivative: 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one . This molecule serves as a valuable intermediate, where the bromine atom at the C4 position can be readily displaced by various nucleophiles, enabling the creation of diverse chemical libraries for screening.[2] Our methodology is designed to be robust and reproducible, detailing not just the procedural steps but also the underlying chemical principles and critical control points for a successful synthesis.
Overall Synthetic Strategy
The synthesis is logically structured in two primary stages: first, the construction of the core pyridazinone ring system, followed by a regioselective bromination.
-
Part A: Synthesis of the Precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. This step involves the cyclocondensation of maleic anhydride with methylhydrazine. This is a foundational reaction for creating the 6-membered di-nitrogen heterocyclic ring.
-
Part B: Regioselective Bromination. The synthesized precursor is then subjected to electrophilic bromination to introduce a bromine atom specifically at the C4 position, yielding the final target compound.
This sequential approach ensures high yields and purity by building the molecular complexity in a controlled manner.
Diagram 1: High-level workflow for the two-part synthesis.
Experimental Protocols
Part A: Synthesis of 5-hydroxy-2-methyl-2H-pyridazin-3-one
Principle: This reaction proceeds via the nucleophilic attack of methylhydrazine on the carbonyl carbons of maleic anhydride, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring. The choice of an aqueous or alcoholic solvent facilitates the reaction and subsequent product precipitation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Maleic Anhydride | 98.06 | 9.81 g | 100 | Handle in a fume hood; moisture sensitive. |
| Methylhydrazine | 46.07 | 4.61 g (4.9 mL) | 100 | Toxic and corrosive. Handle with extreme care. |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent. |
| Deionized Water | 18.02 | ~200 mL | - | For washing. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maleic anhydride (9.81 g, 100 mmol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the maleic anhydride is fully dissolved.
-
Reagent Addition (Critical Step): In a fume hood, slowly add methylhydrazine (4.9 mL, 100 mmol) to the stirring solution dropwise using a dropping funnel. The reaction is exothermic; control the addition rate to maintain the temperature below 40°C. An ice bath can be used if necessary.
-
Expert Insight: Rapid addition can lead to an uncontrolled exotherm and potential side product formation. The N-methyl group directs the cyclization to form the desired 2-methyl isomer.
-
-
Reaction & Reflux: Once the addition is complete, heat the mixture to reflux (approx. 118°C) and maintain this temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven at 60°C overnight. The product can be further purified by recrystallization from ethanol if required.
-
Validation: Characterize the white to off-white solid. The expected yield is typically 75-85%. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part B: Synthesis of this compound
Principle: This step is a classic electrophilic aromatic substitution. The electron-rich pyridazinone ring, activated by the hydroxyl group at C5, is susceptible to attack by an electrophile (Br⁺). The bromine is directed regioselectively to the C4 position.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-hydroxy-2-methyl-2H-pyridazin-3-one | 126.11 | 10.0 g | 79.3 | Precursor from Part A. |
| Bromine (Br₂) | 159.81 | 12.7 g (4.1 mL) | 79.3 | Highly toxic and corrosive. Use a new syringe and handle exclusively in a fume hood. |
| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent. |
| Sodium Thiosulfate Solution | 158.11 | As needed | - | 10% (w/v) aqueous solution for quenching. |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), dissolve the precursor (10.0 g, 79.3 mmol) in 150 mL of glacial acetic acid.
-
Bromine Solution: In the fume hood, carefully prepare a solution of bromine (4.1 mL, 79.3 mmol) in 20 mL of glacial acetic acid in the dropping funnel.
-
Bromination (Critical Step): Cool the flask containing the pyridazinone solution to 10-15°C using an ice-water bath. Begin the dropwise addition of the bromine solution over a period of 30-45 minutes, maintaining the internal temperature below 20°C.
-
Expert Insight: This reaction is highly selective.[2] The temperature control is critical to prevent potential over-bromination and the formation of impurities. The hydroxyl group at C5 activates the ring, making the C4 position the most nucleophilic site for electrophilic attack.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Quenching: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form. If the solution retains a yellow/orange color from excess bromine, add 10% sodium thiosulfate solution dropwise until the color disappears.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
-
Validation: The final product, this compound, should be a white or pale yellow solid.[2] The expected yield is typically 80-90%. Confirm identity and purity via melting point, ¹H NMR (disappearance of the C4-H signal), and Mass Spectrometry (presence of characteristic M+ and M+2 isotope peaks for bromine).
Diagram 2: Self-validating workflow for product characterization.
Safety and Handling
-
Methylhydrazine: Is extremely toxic, flammable, and corrosive. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.
-
Bromine: Is highly corrosive and toxic upon inhalation. It causes severe chemical burns. Handle exclusively in a fume hood with appropriate PPE. Have a bromine spill kit and sodium thiosulfate solution readily available for quenching.
-
Glacial Acetic Acid: Is corrosive and can cause burns. Handle with care in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
The Versatile Building Block: A Guide to the Synthetic Applications of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
Introduction: The Pyridazinone Core in Modern Chemistry
The pyridazinone moiety is a "privileged scaffold" in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and valuable electronic properties.[1][2] Derivatives of this heterocyclic system have demonstrated efficacy as kinase inhibitors, anticancer agents, vasodilators, and anti-inflammatory agents, making them a focal point of intensive research.[3] At the heart of this chemical diversity lies the strategic functionalization of the pyridazinone ring, a process greatly enabled by versatile building blocks such as 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one.
This comprehensive guide provides detailed application notes and protocols for the synthetic manipulation of this compound. We will delve into the synthesis of this key intermediate, explore its reactivity in cornerstone reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and discuss the mechanistic principles that govern these transformations. The protocols provided are designed to be robust starting points for researchers in drug discovery and organic synthesis, empowering the exploration of novel chemical space.
Physicochemical Properties and Synthesis of the Building Block
This compound is a crystalline solid with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of approximately 205.01 g/mol .[4] Its structure features a bromine atom at the C4 position, which is the primary site for synthetic diversification, and a hydroxyl group at C5 that influences the electronic properties of the ring and can participate in further reactions.
Protocol 1: Synthesis of this compound
The most common and efficient method for the synthesis of the title compound is the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[4] The following protocol is a representative procedure.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the bromination of 5-hydroxy-2-methyl-2H-pyridazin-3-one.
Materials:
-
5-hydroxy-2-methyl-2H-pyridazin-3-one
-
Glacial Acetic Acid
-
Bromine
-
10% aqueous sodium thiosulfate solution
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and quench the excess bromine by the dropwise addition of a 10% aqueous sodium thiosulfate solution until the orange color disappears.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to afford this compound.
Data Summary:
| Precursor | Reagents | Solvent | Typical Yield |
| 5-hydroxy-2-methyl-2H-pyridazin-3-one | Bromine | Acetic Acid | >90% |
Key Synthetic Transformations
The bromine atom at the C4 position of this compound is the key to its utility as a synthetic building block. This section details protocols for its displacement via nucleophilic aromatic substitution and its participation in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazinone ring, further enhanced by the electron-withdrawing effect of the carbonyl group and the adjacent nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the C4 position.[5] This reaction allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur-containing functional groups.
General Mechanism of SNAr on the Pyridazinone Ring
Caption: Simplified mechanism of nucleophilic aromatic substitution on the pyridazinone core.
This protocol provides a general procedure for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1-1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the desired amine (1.1-1.5 eq).
-
Add the base (Et₃N or DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to yield the desired 4-amino-substituted pyridazinone.[6]
This protocol outlines the substitution with thiol nucleophiles to form 4-thioether derivatives.
Materials:
-
This compound
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
If using NaH, suspend NaH (1.2 eq) in anhydrous THF or DMF at 0 °C. Slowly add the thiol (1.1 eq) and stir for 30 minutes at 0 °C to generate the thiolate.
-
If using K₂CO₃, dissolve the thiol (1.1 eq) and K₂CO₃ (1.5 eq) in DMF.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. This reaction is highly effective for coupling this compound with a wide range of aryl- and heteroarylboronic acids or their esters.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from established procedures for similar bromopyridazinone systems and provides a reliable starting point for the synthesis of 4-aryl derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent mixture: Toluene/Ethanol/Water or Dioxane/Water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the 4-aryl-5-hydroxy-2-methyl-2H-pyridazin-3-one.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound are of significant interest in several fields:
-
Kinase Inhibitors: The pyridazinone scaffold is a common feature in many kinase inhibitors. The introduction of various aryl and heteroaryl groups at the C4 position via Suzuki-Miyaura coupling allows for the exploration of the ATP-binding pocket of different kinases, leading to the discovery of potent and selective inhibitors for cancer therapy.[7][8]
-
Vasodilators and Antihypertensive Agents: Functionalization of the pyridazinone core has led to the development of compounds with significant vasodilatory and antihypertensive properties.[3]
-
Organic Electronics: The electron-deficient nature of the pyridazinone ring makes its derivatives interesting candidates for applications in organic electronics, such as in the development of n-type semiconductors.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its facile preparation and the reactivity of the C4-bromo substituent in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a robust platform for the synthesis of a diverse array of functionalized pyridazinone derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this important synthetic intermediate in their pursuit of novel molecules with significant biological and material properties.
References
- 1. sarpublication.com [sarpublication.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 5. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatile Scaffold: Application Notes for 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one in Medicinal Chemistry
Introduction: The Pyridazinone Core as a Privileged Structure in Drug Discovery
The pyridazin-3(2H)-one nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "wonder nucleus" in the field of medicinal chemistry.[1] Its remarkable versatility allows for extensive functionalization at various positions around the ring, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[2] Pyridazinone-based compounds have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, cardiovascular diseases, and infectious diseases, making this scaffold a subject of intense investigation for drug development professionals.[3][4]
This application note focuses on a particularly valuable building block: 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one . With a molecular formula of C₅H₅BrN₂O₂ and a molecular weight of approximately 205.01 g/mol , this compound serves as an excellent starting point for the synthesis of diverse compound libraries.[5] The strategic placement of a reactive bromine atom at the 4-position, adjacent to a hydroxyl group at the 5-position, provides orthogonal handles for chemical modification. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, while the hydroxyl group offers a site for further derivatization or can be exploited for its hydrogen-bonding potential in ligand-receptor interactions. This guide will provide an in-depth look at the synthesis of this key intermediate, detailed protocols for its derivatization, and its application in targeting key proteins of therapeutic interest.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is most commonly achieved through the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. The key to a successful synthesis is controlling the reaction conditions to ensure mono-bromination at the electron-rich C4 position of the pyridazinone ring, avoiding over-bromination or other side reactions.[5]
Protocol 1: Synthesis of this compound
This protocol is based on an oxidative bromination method which has been reported to provide a good yield of the desired product.[5]
Materials:
-
5-hydroxy-2-methyl-2H-pyridazin-3-one
-
Potassium bromide (KBr)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq) in glacial acetic acid.
-
Addition of Bromide Source: Add potassium bromide (1.2 eq) to the solution and stir until it is fully dissolved.
-
Initiation of Bromination: Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide (30% solution, 2.0 eq) dropwise to the stirred solution. Causality Note: The slow addition of H₂O₂ is crucial to control the exothermic reaction and maintain selectivity for the C4 position.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel and neutralize the acetic acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a solid. A yield of approximately 68% can be expected.[5]
Derivatization Strategies: Unleashing the Potential of the Scaffold
The true utility of this compound lies in its capacity to be readily diversified. The C4-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorses in modern medicinal chemistry for creating C-C and C-N bonds, respectively.
A Note on the 5-Hydroxy Group: The presence of the free hydroxyl group can potentially interfere with the catalytic cycle of palladium-catalyzed reactions. It may be necessary to protect this group prior to coupling and deprotect it afterward. Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS) or methoxymethyl (MOM) ethers. The choice of protecting group will depend on the stability of the subsequent reaction products and the conditions required for deprotection. Below, we provide model protocols for both the coupling reactions (assuming the hydroxyl may not interfere under certain conditions or has been protected) and for protection/deprotection sequences.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation (Model Protocol)
This protocol provides a general framework for the Suzuki-Miyaura coupling of a protected or unprotected 4-bromo-pyridazinone with an arylboronic acid. Trustworthiness Note: Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.
Materials:
-
This compound (or its O-protected derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation (Model Protocol)
This protocol outlines a general procedure for the amination of the 4-bromo-pyridazinone scaffold. Expertise Note: The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often providing superior results.
Materials:
-
This compound (or its O-protected derivative) (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Addition of Reagents: Add sodium tert-butoxide, this compound, and the amine.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Extract with ethyl acetate, wash with brine, dry over MgSO₄, concentrate, and purify by column chromatography.
Applications in Targeting Key Therapeutic Pathways
Derivatives of the pyridazinone scaffold have shown significant promise as inhibitors of key enzymes involved in major disease pathways, notably Cyclooxygenase-2 (COX-2) in inflammation and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cancer angiogenesis.
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the synthesis of prostaglandins from arachidonic acid. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.
Quantitative Data: COX-2 Inhibitory Activity of Representative Pyridazinone Derivatives
| Compound ID | Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib | Reference Drug | 0.35 | 37.03 | [6] |
| Indomethacin | Reference Drug | 0.42 | 0.50 | [6] |
| Derivative 5a | Pyridazinone-based | 0.77 | 16.70 | [6] |
| Derivative 5f | Pyridazinone-based | 1.89 | 13.38 | [6] |
| Derivative 9a | Pyridazinone-based | 0.0155 | 21.29 | [7] |
| Derivative 16b | Pyridazinone-based | 0.0169 | 18.63 | [7] |
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this signaling pathway to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The pyridazinone scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.
Quantitative Data: VEGFR-2 Inhibitory Activity of Representative Pyridazinone Derivatives
| Compound ID | Structure | VEGFR-2 IC₅₀ (µM) | Cell Line (IC₅₀ µM) | Reference |
| Sorafenib | Reference Drug | 0.08 | HepG-2 (Variable) | [8] |
| Compound 11 | Piperazinylquinoxaline-based | 0.19 | HepG-2 (9.52) | [8] |
| Compound 10 | Pyridine-derived | 0.12 | HepG-2 (4.25) | [9] |
| Compound 8d | Pyridazinone-based | 0.00665 | HepG-2 (0.01196) | [10] |
| Compound 46j | Pyridazinone-based | 0.081 | - | [11] |
Experimental Workflow: From Scaffold to Lead Candidate
The journey from a versatile scaffold like this compound to a viable drug candidate is a multi-step, iterative process. The following workflow illustrates the key stages.
Conclusion
This compound represents a highly valuable and versatile starting material for medicinal chemistry campaigns. Its facile synthesis and the presence of strategically positioned functional groups enable the rapid generation of diverse compound libraries through robust and well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The demonstrated potential of the pyridazinone scaffold to yield potent inhibitors of critical therapeutic targets such as COX-2 and VEGFR-2 underscores the importance of this building block. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to leverage the power of the pyridazinone core in their quest for novel therapeutics.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. sarpublication.com [sarpublication.com]
- 5. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective BromineâMagnesium Exchange and Lactam Directed Ortho CâH Magnesiation - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. 4-Bromo-5-methyl-2-(2-methylphenyl)pyridazin-3-one | C12H11BrN2O | CID 85963850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay for Testing the Anti-inflammatory Activity of Pyridazinone Derivatives
Application Note and Protocols
Introduction: The Promise of Pyridazinone Derivatives in Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The pyridazinone core has garnered significant attention in medicinal chemistry as a privileged scaffold for developing novel anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] Pyridazinone derivatives have been shown to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2]
This comprehensive guide provides a detailed framework for the in vitro evaluation of pyridazinone derivatives for their anti-inflammatory potential. We will delve into the underlying molecular mechanisms of inflammation, provide step-by-step protocols for key assays, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the anti-inflammatory properties of novel chemical entities.
The Molecular Landscape of Inflammation: Key Signaling Pathways
A thorough understanding of the signaling cascades that drive inflammation is paramount for designing and interpreting in vitro assays. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]
The NF-κB Signaling Pathway:
The NF-κB family of transcription factors are master regulators of the inflammatory response.[3][6][7][8] In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines such as TNF-α and IL-1, the IκB kinase (IKK) complex is activated.[8][9] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3][7][9]
Caption: The canonical NF-κB signaling pathway.
The MAPK Signaling Pathway:
The MAPK pathways are a series of protein kinase cascades that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[4][5][10] In mammals, the major MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] These cascades are typically organized as three-tiered modules: a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates a MAPK.[4][5] Activated MAPKs then phosphorylate various downstream targets, including transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which also contribute to the expression of pro-inflammatory genes.[11]
Caption: A simplified overview of the MAPK signaling pathway.
Experimental Workflow for Assessing Anti-inflammatory Activity
A logical and stepwise approach is crucial for the robust in vitro evaluation of pyridazinone derivatives. The following workflow ensures that the observed anti-inflammatory effects are specific and not due to cytotoxicity.
Caption: Experimental workflow for in vitro anti-inflammatory testing.
Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of viable cells.[12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyridazinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of the pyridazinone derivatives for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][15]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13][15]
-
Calculate cell viability as a percentage of the vehicle control.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators.[16][17] This in vitro model mimics the inflammatory response to bacterial infection.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Pyridazinone derivatives
-
Lipopolysaccharide (LPS) from E. coli
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the pyridazinone derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatants for subsequent analysis of nitric oxide and cytokines.
3a. Nitric Oxide (NO) Measurement (Griess Assay)
Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a colorimetric method that measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[18] The assay involves a two-step diazotization reaction in which sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified spectrophotometrically at 540 nm.[18]
Materials:
-
Cell culture supernatants from the LPS-induced inflammation model
-
Griess Reagent (e.g., 0.2% N-(1-naphthyl)ethylenediamine dihydrochloride and 2% sulfanilamide in 5% phosphoric acid)[19]
-
Sodium nitrite (for standard curve)
-
96-well plate
Protocol:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
In a new 96-well plate, add 50 µL of cell culture supernatant and 50 µL of Griess Reagent to each well.[20]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
3b. Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels, such as those of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β.[22][23] A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine is captured. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate is added that is converted by HRP into a colored product, the intensity of which is proportional to the amount of cytokine present.[23]
Materials:
-
Cell culture supernatants from the LPS-induced inflammation model
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, the protocol involves coating the plate with the capture antibody, blocking non-specific binding sites, adding the samples and standards, adding the detection antibody, adding the streptavidin-HRP conjugate, adding the substrate, and stopping the reaction.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[24] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation.[25] This assay measures the ability of pyridazinone derivatives to inhibit the activity of purified COX-1 and COX-2 enzymes, often by quantifying the production of prostaglandin E2 (PGE2) via ELISA or other methods.[26]
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)[24]
-
Arachidonic acid (substrate)
-
Pyridazinone derivatives
-
Known COX inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)
-
PGE2 ELISA kit or LC-MS/MS for detection
Protocol:
-
In a reaction tube, combine the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).[24]
-
Add the pyridazinone derivative at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).[24]
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by acidification).
-
Quantify the amount of PGE2 produced using an ELISA kit or LC-MS/MS.[24]
-
Calculate the percentage of COX inhibition for each concentration of the derivative and determine the IC50 value.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between different pyridazinone derivatives.
Table 1: Cytotoxicity of Pyridazinone Derivatives on RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| Derivative 1 | 1 | 98.5 ± 2.1 |
| 10 | 95.2 ± 3.5 | |
| 50 | 91.7 ± 4.2 | |
| 100 | 45.3 ± 5.8 | |
| Derivative 2 | 1 | 99.1 ± 1.8 |
| 10 | 97.6 ± 2.9 | |
| 50 | 96.3 ± 3.1 | |
| 100 | 94.8 ± 3.9 | |
| Vehicle (DMSO) | - | 100 |
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Derivative 1 | 10 | 85.4 ± 6.7 | 90.1 ± 7.2 | 88.5 ± 6.9 |
| 50 | 42.1 ± 5.3 | 55.8 ± 6.1 | 51.2 ± 5.5 | |
| Derivative 2 | 10 | 95.3 ± 8.1 | 98.2 ± 7.9 | 96.7 ± 8.3 |
| 50 | 92.6 ± 7.5 | 95.4 ± 8.0 | 94.9 ± 7.8 | |
| LPS Control | - | 100 | 100 | 100 |
Table 3: COX-1 and COX-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Derivative 1 | >100 | 5.8 | >17.2 |
| Derivative 2 | >100 | >100 | - |
| Celecoxib | 15.2 | 0.04 | 380 |
Interpretation:
-
Cytotoxicity: First, establish the non-toxic concentration range for each derivative. Compounds showing significant cytotoxicity at concentrations where anti-inflammatory effects are observed should be interpreted with caution, as the reduction in inflammatory markers may be due to cell death.
-
Anti-inflammatory Activity: A dose-dependent reduction in NO, TNF-α, and IL-6 production in LPS-stimulated macrophages indicates potential anti-inflammatory activity.
-
Mechanism of Action: The COX inhibition assay helps to elucidate a potential mechanism of action. A high selectivity index for COX-2 over COX-1 is generally desirable to minimize gastrointestinal side effects.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls should be included in every experiment:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Negative Control: Unstimulated cells to establish baseline levels of inflammatory markers.
-
Positive Control (for inflammation): LPS-stimulated cells without any test compound.
-
Positive Control (for inhibition): A known anti-inflammatory drug (e.g., dexamethasone for cytokine release, indomethacin or celecoxib for COX inhibition).
Adherence to good cell culture practices, including regular testing for mycoplasma contamination and cell line authentication, is essential for data integrity.[27][28] Furthermore, following established guidelines for reporting in vitro research will enhance the transparency and value of the findings.[28][29][30]
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purformhealth.com [purformhealth.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol Griess Test [protocols.io]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Toward Good In Vitro Reporting Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Agrochemical Applications of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one: A Detailed Guide for Researchers
This document provides a comprehensive guide to the potential agrochemical applications of the novel pyridazinone derivative, 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one. Pyridazinone-based compounds have garnered significant attention in agricultural science due to their broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols to facilitate the exploration of this promising molecule. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, moving from the foundational chemical properties to specific, actionable experimental workflows.
Compound Profile: this compound
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₅BrN₂O₂
-
Molecular Weight: 205.01 g/mol
-
CAS Number: 64178-59-2[3]
The structure features a pyridazinone ring, a class of heterocyclic compounds known for diverse pharmacological activities.[4] The presence and position of the bromo, hydroxyl, and methyl functional groups are critical determinants of its biological activity, influencing its interaction with target enzymes and receptors.
Synthesis Overview: The synthesis of this compound typically involves the bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. This electrophilic substitution reaction requires controlled conditions to ensure regioselectivity at the 4-position of the pyridazinone ring.[4]
Herbicidal Applications: Targeting Photosynthesis
Many pyridazinone derivatives are potent herbicides that act by inhibiting photosynthesis, specifically by blocking the electron transport chain in Photosystem II (PSII).[1][5] They can also interfere with chloroplast development.[6][7] The protocols below are designed to evaluate the herbicidal efficacy of this compound.
Mechanism of Action: A Visual Representation
The primary herbicidal mode of action for many pyridazinones is the inhibition of photosynthetic electron transport. The compound binds to the D1 protein in Photosystem II, blocking the transfer of electrons and leading to a cascade of events culminating in plant cell death.
Caption: Inhibition of Photosystem II by the test compound.
Protocol 2.1: Pre-Emergence Herbicidal Activity Assay
This protocol assesses the compound's ability to inhibit weed growth before the seedlings emerge from the soil.
Materials:
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Potting soil mix.
-
Pots or trays.
-
This compound.
-
Solvent (e.g., acetone or DMSO).
-
Surfactant (e.g., Tween 20).
-
Growth chamber or greenhouse with controlled conditions.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in the chosen solvent. Create a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g/ha). Include a surfactant in the final spray solution.
-
Sowing: Fill pots with soil and sow a predetermined number of seeds for each weed species at a uniform depth.
-
Application: Evenly spray the soil surface with the different concentrations of the test compound. Include a solvent-only control.
-
Incubation: Place the pots in a growth chamber with controlled temperature, humidity, and light cycles.
-
Assessment: After 14-21 days, visually assess the percentage of weed emergence and any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) compared to the control.
Protocol 2.2: Post-Emergence Herbicidal Activity Assay
This protocol evaluates the compound's effectiveness on established weeds.
Procedure:
-
Plant Growth: Sow weed seeds as in Protocol 2.1 and allow them to grow to the 2-4 true leaf stage.
-
Application: Spray the foliage of the seedlings with the prepared concentrations of the test compound until runoff.
-
Incubation and Assessment: Maintain the plants in the growth chamber and assess for phytotoxicity and growth inhibition at 7, 14, and 21 days post-application.
Data Presentation: Herbicidal Efficacy
| Weed Species | Application | Rate (g/ha) | % Inhibition (at 21 days) | Phytotoxicity Symptoms |
| E. crus-galli | Pre-emergence | 100 | ||
| 200 | ||||
| Post-emergence | 100 | |||
| 200 | ||||
| A. retroflexus | Pre-emergence | 100 | ||
| 200 | ||||
| Post-emergence | 100 | |||
| 200 |
Fungicidal Applications: Combating Plant Pathogens
Pyridazinone derivatives have also demonstrated efficacy against various fungal plant pathogens.[2][8] The following protocols are designed to determine the in vitro fungicidal potential of this compound.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a fungus.
Materials:
-
Cultures of fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea).
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Grow the fungal strains on PDA plates. Prepare a spore suspension in sterile water and adjust the concentration using a hemocytometer.
-
Compound Dilution: Prepare a stock solution of the test compound and perform serial dilutions in the appropriate liquid medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal spore suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 3.2: Minimum Fungicidal Concentration (MFC) Assay
This assay determines the lowest concentration of the compound that kills the fungus.
Procedure:
-
Following the MIC determination, take an aliquot from each well showing no visible growth.
-
Spot-inoculate these aliquots onto fresh PDA plates.[6]
-
Incubate the plates until growth is visible in the control spots.
-
The MFC is the lowest concentration from which the fungus fails to grow on the new plate.
Data Presentation: Fungicidal Activity
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| F. oxysporum | ||||
| B. cinerea |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[6]
Insecticidal Applications: A Neurotoxic Approach
Some pyridazinone derivatives exhibit insecticidal activity, potentially through mechanisms such as the inhibition of mitochondrial electron transport or acting as acetylcholinesterase (AChE) inhibitors.[2][9] The following protocols can be used to screen for the insecticidal properties of this compound.
Workflow for Insecticidal Activity Screening
Caption: General workflow for insecticidal screening.
Protocol 4.1: Larval Leaf-Dip Bioassay
This method is suitable for testing the compound against leaf-feeding insect larvae.
Materials:
-
Insect larvae (e.g., Spodoptera litura - common cutworm).
-
Fresh host plant leaves.
-
Petri dishes with moist filter paper.
Procedure:
-
Solution Preparation: Prepare serial dilutions of the test compound in water with a surfactant.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds) and allow them to air dry.
-
Exposure: Place the treated leaves in petri dishes and introduce a known number of larvae.
-
Incubation and Assessment: Maintain the petri dishes at a suitable temperature and photoperiod. Record larval mortality at 24, 48, and 72 hours.
Protocol 4.2: Adult Topical Application Bioassay
This protocol assesses the contact toxicity of the compound to adult insects.
Materials:
-
Adult insects (e.g., Aphis gossypii - cotton aphid).
-
Microsyringe or microapplicator.
Procedure:
-
Dosing Solution: Prepare dilutions of the test compound in a volatile solvent like acetone.
-
Application: Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect.
-
Observation: Place the treated insects in a clean container with a food source and observe for mortality at regular intervals.
Data Presentation: Insecticidal Efficacy
| Insect Species | Life Stage | Assay Method | LC₅₀/LD₅₀ (µg/mL or µ g/insect ) |
| S. litura | Larva | Leaf-Dip | |
| A. gossypii | Adult | Topical Application |
Safety and Environmental Considerations
When developing new agrochemicals, it is crucial to assess their potential impact on non-target organisms and the environment. While specific data for this compound is not yet available, the pyridazinone class of herbicides can exhibit toxicity to aquatic organisms.[10] Therefore, preliminary ecotoxicological studies are highly recommended.
Protocol 5.1: Phytotoxicity to Non-Target Plants
It is important to evaluate the selectivity of a potential herbicide. This can be done by conducting the post-emergence assay (Protocol 2.2) on crop species (e.g., maize, soybean) at the intended use rates.[4]
Further Recommended Studies:
-
Toxicity to beneficial insects: (e.g., honeybees, ladybugs).
-
Aquatic toxicity: (e.g., Daphnia magna).
-
Soil persistence and degradation studies. [11]
Conclusion
This compound represents a promising scaffold for the development of novel agrochemicals. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its herbicidal, fungicidal, and insecticidal potential. By understanding the structure-activity relationships and mechanisms of action, researchers can unlock the full potential of this and related pyridazinone derivatives in addressing the ongoing challenges in crop protection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pp1.eppo.int [pp1.eppo.int]
- 5. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyridazine and pyridazinone compounds in crops protection: a review | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for High-Throughput Screening of Pyridazinone Derivative Libraries
Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery
The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] These compounds have shown promise as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[2] A significant portion of their therapeutic potential stems from their ability to modulate the activity of various enzyme families, particularly protein kinases.[4][5][6] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, making them a prime target for drug discovery.[6][7]
High-throughput screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large chemical libraries to identify compounds with desired biological activity.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for the discovery of novel bioactive molecules from pyridazinone derivative libraries. We will delve into the rationale behind experimental choices, provide detailed protocols for both biochemical and cell-based assays, and outline a robust workflow for hit identification, validation, and initial characterization.
I. Strategic Considerations for Screening Pyridazinone Libraries
The success of an HTS campaign hinges on a well-conceived screening strategy. For pyridazinone libraries, a key initial decision is the choice of biological target and the corresponding assay format. Given the prevalence of pyridazinone derivatives as kinase inhibitors, this application note will focus on a kinase-centric screening approach.
A. Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose
The initial screening phase can be approached using either biochemical (cell-free) or cell-based assays, each with distinct advantages and disadvantages.[8][9][10]
-
Biochemical Assays: These assays utilize purified proteins and substrates to directly measure the effect of a compound on the target of interest.[9] They offer a clean, mechanistic readout and are generally less prone to off-target effects. For kinase inhibitor screening, common biochemical formats include fluorescence polarization, luminescence-based ATP depletion assays, and fluorescence resonance energy transfer (FRET).[9][11][12]
-
Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using living cells.[8][10][13] They provide insights into a compound's ability to permeate cell membranes and exert its effect in a complex cellular environment.[8] However, identifying the direct molecular target of a hit from a cell-based screen can be more challenging.[8]
For a primary screen of a pyridazinone library against a specific kinase, a biochemical assay is often the preferred starting point due to its direct nature and lower complexity. Hits from the primary screen can then be advanced to cell-based assays for secondary validation.
B. The HTS Funnel: A Workflow for Efficient Hit Discovery
A typical HTS campaign follows a multi-stage "funnel" approach to progressively narrow down a large library to a small number of high-quality hits.
Caption: The High-Throughput Screening (HTS) Funnel.
II. Primary Screening: A Luminescence-Based Kinase Assay
For the primary screen, we will utilize a luminescence-based kinase assay that measures ATP depletion. This format is robust, amenable to automation, and has a high signal-to-background ratio, making it well-suited for HTS.[7][11][14][15] The principle is straightforward: as the kinase phosphorylates its substrate, ATP is consumed. A luciferase-based reagent is then added to measure the remaining ATP, with a lower luminescent signal indicating higher kinase activity (and thus, less inhibition).[7][14]
A. Materials and Reagents
-
Kinase of interest (e.g., a specific MAP kinase, CDK, or tyrosine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
Pyridazinone compound library (solubilized in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
B. Detailed Protocol: Primary Kinase Screen
-
Compound Plating:
-
Dispense 50 nL of each pyridazinone derivative from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler or pin tool. This will result in a final assay concentration of 10 µM.
-
Include appropriate controls on each plate:
-
Negative Controls (0% inhibition): Wells containing DMSO only.
-
Positive Controls (100% inhibition): Wells containing a known inhibitor of the target kinase at a high concentration.
-
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. The optimal concentrations of each should be determined during assay development to be at or near the Km for the substrate and ATP.
-
Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer.
-
Dispense 5 µL of the ATP solution into each well to start the reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 10 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
C. Data Analysis and Hit Selection
The raw luminescence data is normalized to the plate controls to determine the percent inhibition for each compound.
Percent Inhibition (%) = 100 * (Luminescence(compound) - Luminescence(positive control)) / (Luminescence(negative control) - Luminescence(positive control))
A common approach for hit selection is to set a threshold based on the mean and standard deviation (SD) of the negative controls.[16][17] For example, compounds that exhibit an inhibition greater than three times the standard deviation of the negative controls (a "3-sigma" cutoff) are considered primary hits.[16] More advanced statistical methods, such as the strictly standardized mean difference (SSMD), can also be employed for more robust hit selection.[16]
III. Secondary Screening and Hit Confirmation
Primary hits must undergo further validation to confirm their activity and eliminate false positives. This typically involves dose-response analysis and the use of orthogonal assays.
A. Dose-Response Analysis
The potency of the primary hits is determined by generating a dose-response curve. This involves testing the compounds at multiple concentrations to calculate the half-maximal inhibitory concentration (IC50).
Protocol: Dose-Response IC50 Determination
-
Select the confirmed primary hits for dose-response testing.
-
Prepare serial dilutions of each hit compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Perform the same luminescence-based kinase assay as in the primary screen, but with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
B. Orthogonal Assays
To further increase confidence in the hits, an orthogonal assay with a different detection modality should be employed. This helps to rule out compounds that may interfere with the primary assay format (e.g., luciferase inhibitors). A suitable orthogonal assay for kinase inhibitors is a Fluorescence Polarization (FP) based assay.[12][18][19][20][21]
Principle of the FP Assay: This assay measures the binding of a fluorescently labeled tracer (e.g., a fluorescent ATP analog or a labeled peptide) to the kinase.[18][21] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[21] Upon binding to the much larger kinase, its rotation slows down, leading to an increase in fluorescence polarization.[18][21] A competitive inhibitor will displace the tracer, causing a decrease in the FP signal.[18]
Protocol: Fluorescence Polarization Competition Assay
-
Reagent Preparation:
-
Prepare a solution of the kinase in FP assay buffer.
-
Prepare a solution of the fluorescent tracer at a concentration optimized for a robust signal.
-
Prepare serial dilutions of the hit compounds.
-
-
Assay Procedure:
-
Dispense the diluted hit compounds into a black, low-volume 384-well plate.
-
Add the kinase solution to each well and incubate for a short period to allow for compound binding.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the fluorescence polarization on a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by the inhibitor.
-
Calculate the percent inhibition and determine the IC50 values as described for the dose-response analysis.
-
IV. Hit Characterization: Mechanism of Action Studies
Once hits are validated, initial mechanism of action (MOA) studies are crucial to understand how they inhibit the target enzyme.[22][23][24][25][26] For kinase inhibitors, a key question is whether they are competitive with ATP, the substrate, or act via a non-competitive or allosteric mechanism.[23]
Protocol: ATP Competition Assay
-
Perform the luminescence-based kinase assay with a fixed, subsaturating concentration of the hit compound.
-
Vary the concentration of ATP over a wide range (e.g., from 0.1x to 10x the Km of ATP).
-
Plot the kinase reaction velocity against the ATP concentration in the presence and absence of the inhibitor.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
ATP-competitive inhibitors will increase the apparent Km of ATP without affecting the Vmax.
-
Non-competitive inhibitors will decrease the Vmax without affecting the Km of ATP.
-
Uncompetitive inhibitors will decrease both the Vmax and the Km of ATP.
-
Caption: Modes of enzyme inhibition by small molecules.
V. Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Hypothetical Primary HTS Results
| Compound ID | Single Point % Inhibition | Hit Call ( >3σ) |
| PDZ-0001 | 85.2 | Yes |
| PDZ-0002 | 12.5 | No |
| PDZ-0003 | 92.1 | Yes |
| ... | ... | ... |
Table 2: Hypothetical Secondary Screening and MOA Data
| Compound ID | Luminescence IC50 (µM) | FP IC50 (µM) | MOA vs. ATP |
| PDZ-0001 | 1.2 | 1.5 | Competitive |
| PDZ-0003 | 0.8 | 1.1 | Competitive |
| PDZ-0004 | 5.6 | 6.2 | Non-competitive |
| ... | ... | ... | ... |
VI. Conclusion and Future Directions
The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of pyridazinone derivative libraries to identify novel kinase inhibitors. By employing a systematic approach of primary screening, hit validation, and initial mechanism of action studies, researchers can efficiently identify and characterize promising lead compounds for further development. The versatility of the pyridazinone scaffold suggests that these libraries may yield inhibitors for a wide range of kinase targets, contributing to the development of new therapeutics for various diseases.[3][4][27] Future work should focus on expanding the diversity of pyridazinone libraries and screening them against a broader panel of kinases to fully exploit the therapeutic potential of this privileged chemical scaffold.
References
- 1. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miragenews.com [miragenews.com]
- 3. sarpublication.com [sarpublication.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. promega.co.uk [promega.co.uk]
- 15. reactionbiology.com [reactionbiology.com]
- 16. assay.dev [assay.dev]
- 17. academic.oup.com [academic.oup.com]
- 18. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
- 21. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 27. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis of Novel Cardiovascular Drugs from 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
For: Researchers, scientists, and drug development professionals in cardiovascular medicine.
Introduction: The Pyridazinone Scaffold as a Privileged Structure in Cardiovascular Drug Discovery
This document provides a comprehensive guide to the synthesis of novel cardiovascular drug candidates starting from a versatile building block: 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one . This starting material is strategically functionalized with two key reactive sites: a bromine atom at the C4 position, amenable to a variety of cross-coupling and substitution reactions, and a hydroxyl group at the C5 position, which can be readily alkylated.[8] This dual functionality allows for the systematic exploration of the chemical space around the pyridazinone core to optimize biological activity.
Herein, we present detailed protocols for the synthesis of two distinct classes of potential cardiovascular agents:
-
Series A: 4-Aryl-5-alkoxy-2-methyl-2H-pyridazin-3-ones via a sequential O-alkylation and Suzuki cross-coupling strategy.
-
Series B: 4-(Amino-substituted)-5-hydroxy-2-methyl-2H-pyridazin-3-ones through nucleophilic aromatic substitution (SNA r).
These protocols are designed to be robust and adaptable, providing a solid foundation for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Strategic Approach to Novel Cardiovascular Drug Design
Our synthetic strategy leverages the distinct reactivity of the C4-bromo and C5-hydroxyl groups of the starting material. The general workflow is depicted below:
Figure 1: General synthetic strategy for the diversification of the this compound scaffold.
Part 1: Synthesis of 4-Aryl-5-alkoxy-2-methyl-2H-pyridazin-3-one Derivatives (Series A)
This synthetic route focuses on creating a library of compounds with diverse aryl groups at the C4 position and various alkoxy chains at the C5 position. The rationale is to probe the hydrophobic and electronic requirements of the PDE3 binding pocket.
Workflow for Series A Synthesis
Figure 2: Detailed workflow for the synthesis of Series A compounds.
Experimental Protocols: Series A
Protocol 1.1: General Procedure for O-Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq.).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide; 1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using DMF, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). If using acetone, filter the solid and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 4-Bromo-5-alkoxy-2-methyl-2H-pyridazin-3-one intermediate.
Protocol 1.2: General Procedure for Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[9][10][11][12]
-
Reaction Setup: In a reaction vessel, combine the 4-Bromo-5-alkoxy-2-methyl-2H-pyridazin-3-one intermediate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05-0.10 eq.), and a base (e.g., aqueous sodium carbonate solution, 2.0 M, 2.0-3.0 eq.).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the final 4-Aryl-5-alkoxy-2-methyl-2H-pyridazin-3-one derivative.
Quantitative Data (Expected)
| Entry | R-Group (Alkylation) | Ar-Group (Suzuki Coupling) | Expected Yield (Intermediate 1) | Expected Yield (Final Product) |
| A1 | Ethyl | Phenyl | 85-95% | 70-85% |
| A2 | Benzyl | 4-Methoxyphenyl | 80-90% | 65-80% |
| A3 | Propyl | 3-Chlorophenyl | 82-92% | 68-82% |
| A4 | Ethyl | 2-Naphthyl | 85-95% | 60-75% |
Part 2: Synthesis of 4-(Amino-substituted)-5-hydroxy-2-methyl-2H-pyridazin-3-one Derivatives (Series B)
This series explores the introduction of various amino groups at the C4 position via nucleophilic aromatic substitution (SNAr). The hydroxyl group at C5 is retained, as it can act as a hydrogen bond donor, which may be crucial for binding to the target enzyme.
Workflow for Series B Synthesis
Figure 3: Detailed workflow for the synthesis of Series B compounds.
Experimental Protocols: Series B
Protocol 2.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazinone ring facilitates the displacement of the C4-bromide by various nucleophiles.[13]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired primary or secondary amine (1.5-2.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which may cause the product to precipitate. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(Amino-substituted)-5-hydroxy-2-methyl-2H-pyridazin-3-one.
Quantitative Data (Expected)
| Entry | Amine (R1R2NH) | Expected Yield |
| B1 | Morpholine | 75-90% |
| B2 | Piperidine | 70-85% |
| B3 | Aniline | 60-75% |
| B4 | Benzylamine | 65-80% |
Self-Validating Systems and Characterization
For all synthesized compounds, it is imperative to confirm their structure and purity. The following analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful incorporation of the desired substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming their identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds, which should typically be >95% for biological screening.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the synthesis of novel pyridazinone-based compounds with potential as cardiovascular agents. The strategic functionalization of the this compound core allows for the systematic exploration of structure-activity relationships. The synthesized compounds should be evaluated in relevant biological assays, such as in vitro PDE3 inhibition assays and ex vivo vasodilation studies on isolated aortic rings, to determine their pharmacological profile. Promising lead compounds can then be further optimized to enhance potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation cardiovascular therapeutics.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Phosphodiesterase inhibitors. Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones with anti-inflammatory and bronchodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase inhibitors. Part 2: design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory and bronchodilatory activity. | Semantic Scholar [semanticscholar.org]
- 7. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Phosphodiesterase inhibitors. Part 2: design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory and bronchodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
Welcome to the technical support center for the synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pyridazinone derivative. Pyridazinones are a significant class of heterocyclic compounds, recognized for their diverse pharmacological activities, including applications in medicinal chemistry and agrochemicals[1][2]. This specific bromo-substituted pyridazinone serves as a critical building block for creating more complex molecules with potential therapeutic effects, such as anti-inflammatory or anticancer properties[1][3].
This document moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanisms and the rationale behind procedural choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via the bromination of 5-hydroxy-2-methyl-2H-pyridazin-3-one[1].
Issue 1: Consistently Low Product Yield
A low yield is one of the most frequent challenges in pyridazinone synthesis[4]. Below is a systematic approach to diagnosing and resolving this issue.
Potential Causes & Recommended Solutions:
-
Purity of Starting Material: The purity of the precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one, is paramount. Impurities can consume the brominating agent or introduce competing side reactions[4].
-
Solution: Before starting the reaction, verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, recrystallize the material from a suitable solvent (e.g., ethanol/water mixture) to remove impurities.
-
-
Suboptimal Reaction Temperature: Temperature control is critical. A temperature that is too low will result in an incomplete reaction, while excessively high temperatures can promote the formation of degradation products or undesirable byproducts[4].
-
Solution: For the bromination of 6-substituted-4,5-dihydro-3(2H)-pyridazinone in glacial acetic acid, a reaction temperature of 60–70 °C is often optimal for achieving dehydrogenation and bromination[5]. It is crucial to monitor the internal reaction temperature and maintain it within this narrow range. Use a temperature-controlled oil bath and monitor the reaction progress closely with Thin Layer Chromatography (TLC).
-
-
Incorrect Stoichiometry of Brominating Agent: The molar ratio of the brominating agent to the substrate directly impacts yield and selectivity.
-
Solution: While a 1:1 molar ratio is theoretically required, a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of Br₂) is often used to drive the reaction to completion. However, a large excess can lead to the formation of di-brominated byproducts. Perform small-scale trial reactions to determine the optimal stoichiometry for your specific setup.
-
-
Choice of Solvent and Water Content: The solvent plays a significant role in reaction efficiency. For this bromination, protic solvents like glacial acetic acid are commonly used[5]. The cyclization step that forms the pyridazinone ring generates water, which can sometimes interfere with subsequent steps if not managed[4].
-
Solution: Ensure you are using high-purity, dry solvents. While some reactions tolerate trace amounts of water, it's good practice to use anhydrous conditions where specified. Glacial acetic acid is effective as it facilitates the reaction and helps to solubilize the reactants[5].
-
Issue 2: Formation of Impurities and Byproducts
The presence of multiple spots on a TLC plate post-reaction indicates a lack of selectivity, a common issue in bromination reactions[6].
Potential Causes & Recommended Solutions:
-
Over-Bromination (Di-bromo Product Formation): The most common byproduct is the di-brominated pyridazinone. This occurs when the reaction is allowed to proceed for too long, at too high a temperature, or with an excessive amount of brominating agent.
-
Solution: The key is precise control. Add the bromine solution dropwise to the reaction mixture while maintaining the optimal temperature (60-70 °C)[5]. Monitor the reaction's progress every 15-30 minutes using TLC. Once the starting material is consumed and the desired product spot is at its maximum intensity, quench the reaction immediately by pouring it into ice water.
-
-
Unreacted Starting Material: The presence of significant starting material in the final product mixture points to an incomplete reaction.
-
Solution: This can be caused by insufficient reaction time, low temperature, or an inadequate amount of the brominating agent. Before scaling up, run a small test reaction and monitor it over time to establish the typical reaction duration. Ensure your brominating agent is active and used in the correct stoichiometric amount.
-
-
Ring-Brominated Byproducts: While less common for this specific substrate, bromination can sometimes occur on other positions of the heterocyclic ring or on attached aryl groups if present[6].
-
Solution: The regioselectivity is dictated by the electronic properties of the pyridazinone ring. The C4 position is typically activated for electrophilic substitution. Sticking to established protocols with controlled conditions is the best way to ensure high selectivity[1].
-
Process Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the most effective brominating agent for this synthesis? A1: Liquid bromine (Br₂) in glacial acetic acid is the most commonly cited and effective method for this specific transformation[5]. N-Bromosuccinimide (NBS) is another popular brominating agent, often used with a radical initiator for allylic brominations or under acidic conditions for electrophilic aromatic substitution. While NBS can be easier and safer to handle than liquid bromine, the Br₂/acetic acid system is well-established for providing good yields in this particular pyridazinone synthesis.
Q2: How can I confirm that bromination occurred at the C4 position and not elsewhere? A2: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton signal corresponding to the C4 position in the starting material will disappear in the product's spectrum. You should also see the remaining ring protons with their characteristic shifts and coupling constants.
-
¹³C NMR: A significant downfield shift is expected for the C4 carbon upon bromination due to the electronegativity of the bromine atom.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: A 1D or 2D NOE experiment can confirm spatial proximity. For instance, irradiation of the N-methyl protons should show an NOE to the proton at the C6 position (if applicable) but not to any proton at C4, confirming its substitution.
Q3: Are there alternative synthetic methods that can improve yield and reduce reaction time? A3: Yes, microwave-assisted synthesis is a powerful alternative. Studies on similar pyridazinone systems have shown that microwave irradiation can dramatically reduce reaction times from hours to just a few minutes (e.g., 15 minutes at 100°C). This rapid and efficient heating often leads to higher yields (e.g., up to 78%) and a cleaner reaction profile with fewer byproducts like di-bromo species (<5%)[1].
Q4: My final product has a persistent color. How can I decolorize it? A4: A persistent yellow or brownish tint can be due to residual bromine or colored impurities. After the initial workup (quenching in water and filtration), washing the crude solid with a dilute solution of sodium thiosulfate can help remove excess bromine. Subsequent recrystallization from a suitable solvent system, perhaps with the addition of a small amount of activated charcoal, is highly effective for removing colored impurities.
Comparative Data on Synthesis Methods
The choice of synthetic method can significantly impact the outcome. The table below summarizes the key differences between conventional heating and microwave-assisted synthesis for pyridazinone bromination.
| Parameter | Conventional Heating (Br₂/AcOH) | Microwave-Assisted Synthesis |
| Reaction Time | 3 - 6 hours[5] | 10 - 20 minutes[1] |
| Typical Yield | 60 - 75% | >75% (up to 78% reported)[1] |
| Temperature | 60 - 70 °C[5] | 100 - 120 °C |
| Byproduct Formation | Moderate risk of di-bromination | Low (<5% reported)[1] |
| Key Advantage | Widely accessible equipment | Speed, efficiency, higher purity |
| Key Disadvantage | Longer reaction times, potential for more byproducts | Requires specialized microwave reactor |
Experimental Protocols
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is based on established literature procedures for the bromination of a pyridazinone precursor[5].
Reaction Scheme:
Caption: Synthesis of the target compound via bromination.
Materials:
-
6-(substituted)-4,5-dihydro-3(2H)-pyridazinone precursor (1.0 eq)
-
Liquid Bromine (1.1 eq)
-
Glacial Acetic Acid
-
Ice water
-
Ammonium Hydroxide (for neutralization)
-
Ethanol/Water mixture (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the pyridazinone precursor (0.04 mol) in glacial acetic acid (100 mL).
-
Heating: Gently heat the solution to 60-70 °C in an oil bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (0.044 mol, 1.1 eq) in glacial acetic acid (25 mL). Add this solution dropwise to the heated reaction mixture over 30 minutes. Maintain the temperature throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to reflux for an additional 3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Workup: Once the reaction is complete, cool the flask to room temperature and then carefully pour the contents into a beaker containing 500 mL of ice water.
-
Neutralization & Precipitation: Neutralize the acidic solution by slowly adding ammonium hydroxide until the mixture is basic. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. For final purification, recrystallize the solid from an ethanol-water mixture to yield the final product.
Protocol 2: Microwave-Assisted Synthesis Optimization
This protocol is an adaptation based on the advantages of microwave chemistry for similar heterocyclic systems[1].
Materials:
-
5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile
-
Microwave reactor vials
Procedure:
-
Preparation: In a 10 mL microwave reactor vial, combine the 5-hydroxy-2-methyl-2H-pyridazin-3-one (1 mmol), NBS (1.1 mmol), and acetonitrile (5 mL).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to hold at 100 °C for 15 minutes with stirring.
-
Cooling: After the irradiation cycle, allow the vial to cool to room temperature.
-
Workup: Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to isolate the pure this compound.
References
- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Bromination of 5-hydroxy-2-methyl-2H-pyridazin-3-one
Introduction: The selective bromination of 5-hydroxy-2-methyl-2H-pyridazin-3-one to produce 4-bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one is a critical transformation in the synthesis of various pharmacologically active molecules.[1][2] The pyridazinone core is a privileged scaffold in medicinal chemistry, and its C-4 functionalization opens pathways to novel derivatives for drug discovery and development.[3][4] However, the inherent reactivity of the pyridazinone ring system presents unique challenges, often leading to a mixture of products that complicates purification and reduces overall yield.
This guide is designed for researchers and drug development professionals to navigate the complexities of this reaction. It provides a troubleshooting framework based on common experimental issues, detailed mechanistic insights, and a validated protocol to maximize the yield and purity of the desired 4-bromo product.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter a few common issues during this electrophilic substitution. This table is designed for rapid diagnosis and resolution of in-lab challenges.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Low Conversion / Significant Unreacted Starting Material | 1. Insufficient Brominating Agent: The reagent was consumed by trace impurities or lost to evaporation. 2. Low Reaction Temperature: The activation energy for the reaction was not met. 3. Inefficient Brominating Agent: The chosen reagent (e.g., NBS without an activator) may be too mild for the substrate under the selected conditions. | 1. Verify Stoichiometry: Use a slight excess (1.05-1.1 eq.) of the brominating agent. 2. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC. For many substrates, room temperature is sufficient.[5] 3. Use an Activator/Alternative Reagent: If using NBS, consider adding a catalytic amount of a protic acid like acetic acid. Alternatively, switch to a more robust system like KBr/H₂O₂ in acetic acid.[3] |
| Multiple Product Spots on TLC; Product Mixture by NMR/LC-MS | 1. Over-Bromination: Excess brominating agent or prolonged reaction time has led to the formation of a di-brominated species.[6] 2. Oxidation: The hydroxyl group or the pyridazinone ring itself has been oxidized by the brominating agent. This is a known side reaction for electrophilic brominations.[3][7] 3. Degradation: The starting material or product is unstable under the reaction conditions (e.g., high heat, strong acid, light exposure). The starting material is known to be sensitive to light and moisture.[3] | 1. Control Stoichiometry: Use precisely 1.0 eq. of the brominating agent and monitor the reaction closely by TLC. Quench the reaction immediately upon consumption of the starting material. 2. Use Milder Reagents & Control Temperature: Avoid using elemental bromine (Br₂) if possible. A KBr/H₂O₂ system is reported to minimize over-oxidation.[3] Keep the reaction temperature low (0°C to RT) to reduce the rate of oxidative side reactions. 3. Modify Conditions: Perform the reaction under an inert atmosphere (N₂ or Ar) and protect the flask from light. Use moderate temperatures and avoid unnecessarily strong acids. |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition: Significant degradation of the heterocyclic ring is occurring. This is often caused by excessive heat or the use of highly reactive reagents like elemental bromine. 2. Formation of Poly-brominated Species: In extreme cases, extensive bromination can lead to the formation of insoluble, dark-colored byproducts. | 1. Lower the Temperature: Immediately cool the reaction in an ice bath. For future attempts, maintain the temperature at 0°C throughout the addition and reaction period. 2. Change Brominating Agent: Switch from Br₂ to a milder, more controllable source like N-Bromosuccinimide (NBS) or KBr/H₂O₂.[3][8] |
| Difficult Purification / Inseparable Byproducts | 1. Similar Polarity of Products: The desired mono-bromo product and the di-bromo byproduct may have very similar Rf values, making chromatographic separation challenging. 2. Tailing on Silica Gel: The acidic nature of the hydroxyl group on the pyridazinone can cause tailing on standard silica gel, leading to poor separation. | 1. Optimize Reaction Selectivity: The best solution is to prevent the formation of the byproduct in the first place by following the recommendations for controlling over-bromination. 2. Modify Chromatography Conditions: Add a small amount of acetic acid (0.1-1%) to the mobile phase to suppress deprotonation of the analyte and improve peak shape. Alternatively, consider using a different stationary phase like alumina or reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is the C-4 position the primary site of bromination on the 5-hydroxy-2-methyl-2H-pyridazin-3-one ring?
A: The regioselectivity is dictated by the electronic properties of the heterocyclic system. The pyridazinone ring is an electron-deficient system; however, it is substituted with two powerful activating groups: the hydroxyl (-OH) group at C-5 and the N-methyl group. Both are ortho-, para-directing. The C-5 hydroxyl group strongly activates the adjacent C-4 and C-6 positions through resonance donation of its lone pair electrons. The N-methyl group also contributes to the activation of the ring. The C-4 position is sterically more accessible and electronically activated, making it the most favorable site for electrophilic attack by Br⁺. Studies involving metalation of similar pyridazinone cores confirm the high reactivity of the C-4 position.[6][9]
Q2: What are the primary advantages of using N-Bromosuccinimide (NBS) or a KBr/H₂O₂ system over elemental bromine (Br₂)?
A: While elemental bromine is a potent brominating agent, its use presents several challenges that alternative reagents can mitigate:
-
Safety: Liquid bromine is highly corrosive, toxic, and volatile, requiring specialized handling procedures. NBS and KBr are solids that are significantly easier and safer to handle.[7]
-
Selectivity: Bromine is a very strong electrophile and oxidant, which can increase the likelihood of over-bromination and oxidative degradation.[7] NBS is a milder source of electrophilic bromine, and its reaction rate can be more easily controlled. The KBr/H₂O₂ system generates Br₂ in situ at a controlled rate, which helps to avoid a large excess of the brominating agent at any given time, thereby minimizing side reactions like over-oxidation.[3]
-
Stoichiometric Control: As solids, NBS and KBr can be weighed out with high precision, allowing for more accurate stoichiometric control, which is critical for avoiding over-bromination.
Q3: My LC-MS analysis shows a peak with a mass corresponding to [M+78] and [M+80]. What is this byproduct and how can I prevent it?
A: This isotopic pattern is characteristic of a second bromine atom being added to your molecule (the natural abundance of bromine isotopes is approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br). This indicates the formation of a di-brominated byproduct. Given the reactivity of the system, this is most likely 4,6-dibromo-5-hydroxy-2-methyl-2H-pyridazin-3-one. This side reaction is favored by:
-
Using more than one equivalent of the brominating agent.
-
Allowing the reaction to proceed for too long after the starting material has been consumed.
-
Higher reaction temperatures, which provide the activation energy needed for the less-favored second substitution.
To prevent this, meticulously control the stoichiometry of your brominating agent (use 1.0-1.05 equivalents) and monitor the reaction's progress every 15-30 minutes using a validated TLC or LC-MS method.
Q4: How critical is temperature control for this reaction?
A: Temperature control is paramount. While some degree of heating may be necessary to initiate the reaction, elevated temperatures disproportionately accelerate the rates of side reactions compared to the desired C-4 bromination.[3] Specifically, higher temperatures can lead to:
-
Increased Degradation: The pyridazinone ring may become unstable, leading to ring-opening and the formation of dark, insoluble tars.
-
Enhanced Oxidation: The oxidative potential of the brominating agent increases with temperature.
-
Loss of Selectivity: Higher thermal energy can overcome the activation barrier for bromination at less favored positions, leading to a mixture of isomers and di-brominated products.
For optimal results, it is recommended to start the reaction at 0°C, especially during the addition of the brominating agent, and then allow it to slowly warm to room temperature while monitoring its progress.
Reaction Pathway and Competing Side Reactions
The desired reaction is an electrophilic aromatic substitution at the C-4 position. However, several competing pathways can reduce the yield and purity of the final product. Understanding these pathways is key to designing a robust experimental protocol.
Caption: Main reaction pathway and common side reactions.
Recommended Protocol for Selective C-4 Bromination
This protocol utilizes a KBr/H₂O₂ system in acetic acid, which has been shown to provide the desired product with minimal over-oxidation.[3] It prioritizes safety, selectivity, and control over the reaction.
Materials:
-
5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq.)
-
Potassium Bromide (KBr) (1.1 eq.)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (1.2 eq.)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq.) and potassium bromide (1.1 eq.) in glacial acetic acid (approx. 10 mL per gram of starting material). Protect the flask from light by wrapping it in aluminum foil.
-
Cooling: Cool the resulting solution to 0-5°C using an ice-water bath. Efficient stirring is crucial.
-
Reagent Addition: Add 30% hydrogen peroxide (1.2 eq.) dropwise to the stirred solution over 20-30 minutes. The dropwise addition is critical to maintain temperature and control the rate of in situ bromine generation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate to quench any unreacted bromine (the yellow/orange color should disappear).
-
Work-up:
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid; be cautious of CO₂ evolution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
This protocol provides a controlled and selective method for the synthesis of this compound, minimizing the formation of common byproducts and simplifying downstream purification.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of the Furan Ring During Bromination (2001) | V. I. Bozhanov | 2 Citations [scispace.com]
- 6. Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Stability issues of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one in solution
Here is the technical support center for 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one.
Technical Support Center: this compound
Welcome to the technical resource center for this compound (Catalog No. e.g., Apollo Scientific: 64178-59-2[1], Chemspace: CSSB00010003405[2]). This guide is designed for researchers, chemists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a substituted pyridazinone, this molecule possesses significant potential in medicinal chemistry and agrochemical research but requires careful handling to ensure experimental reproducibility and integrity.[3][4]
This document provides answers to frequently asked questions and detailed troubleshooting guides for stability-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the solid form of this compound?
The solid compound is generally stable under standard laboratory conditions. However, it is sensitive to light and moisture.[3] For long-term storage, we recommend keeping the solid compound in a tightly sealed, opaque container (such as an amber glass vial) in a desiccator at 2-8°C. Protect from direct sunlight and high humidity to prevent degradation.
Q2: Which solvents are recommended for preparing stock solutions?
This compound is soluble in organic solvents like ethanol and methanol.[3] For biological experiments, anhydrous DMSO is also a common choice for creating high-concentration stock solutions. Always use anhydrous-grade solvents to minimize moisture-related degradation.
Q3: What is the general stability profile of this compound in aqueous solutions?
The stability in aqueous media is moderate and highly dependent on pH, temperature, and light exposure. The pyridazinone ring, particularly with its hydroxyl and bromo substituents, can be susceptible to hydrolysis under non-neutral pH conditions.[5][6] We strongly advise performing preliminary stability tests in your specific experimental buffer before conducting extensive assays.
Troubleshooting Guide: Stability in Solution
This section addresses common problems observed during experiments, their probable causes, and corrective actions.
Workflow for Investigating Compound Instability
Below is a general workflow to diagnose and resolve stability issues.
Caption: General troubleshooting workflow for stability issues.
Problem 1: My experimental results are inconsistent, or I see a loss of compound activity over time.
Potential Cause A: Photodegradation
The compound is explicitly noted to be light-sensitive.[3] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of inactive byproducts or reactive radical species.
-
Evidence: Greater loss of parent compound in samples left on the benchtop compared to those stored in the dark.
-
Solution:
-
Use Protective Containers: Always prepare and store solutions in amber glass vials or tubes wrapped in aluminum foil.
-
Control Lab Lighting: Minimize exposure to direct overhead lighting during experimental setup.
-
Validate: Perform a simple photostability test. Expose a solution to a controlled light source (as per ICH Q1B guidelines, if applicable) and compare its HPLC profile to a dark control.[7]
-
Potential Cause B: pH-Mediated Hydrolysis
The pyridazinone ring is a lactam (a cyclic amide), which is susceptible to hydrolysis, a reaction often catalyzed by acidic or basic conditions.[5][6][8] The hydroxyl and bromo groups can also influence the electron density of the ring, affecting its susceptibility to nucleophilic attack by water or hydroxide ions.
-
Evidence: Faster degradation in unbuffered aqueous solutions or at pH extremes (<6 or >8). Appearance of new, more polar peaks in the HPLC chromatogram.
-
Solution:
-
Buffer Your Media: Use a stable, non-nucleophilic buffer (e.g., PBS, HEPES) to maintain a consistent pH, ideally between 6.5 and 7.5.
-
Avoid pH Extremes: If your experiment requires acidic or basic conditions, prepare the compound solution immediately before use and minimize incubation time.
-
Characterize Degradation: Run a forced degradation study by incubating the compound at different pH values (e.g., pH 3, 7, 9) and analyzing the samples by LC-MS to identify degradation products.
-
Potential Cause C: Thermal Degradation or Solvent Reactivity
Even at neutral pH, elevated temperatures can accelerate degradation. Furthermore, certain solvents or buffer components can react with the compound. The bromine atom at the C4 position is a potential site for nucleophilic substitution reactions.[3][9]
-
Evidence: Degradation is observed even when light and pH are controlled. The issue is worse in solutions stored at room temperature or 4°C for extended periods.
-
Solution:
-
Optimize Storage: Prepare concentrated stock solutions in an anhydrous organic solvent (e.g., DMSO) and store them in single-use aliquots at -80°C.
-
Limit Freeze-Thaw Cycles: Thaw an aliquot only once before use. Repeated freezing and thawing can introduce moisture and accelerate degradation.
-
Select Inert Buffers: Avoid buffers with primary or secondary amine groups (e.g., Tris), as they can act as nucleophiles and potentially displace the bromine atom.
-
Problem 2: I see a new peak appearing in my HPLC/LC-MS analysis of an aged solution.
This is a clear indication of compound degradation or transformation.
-
Hypothetical Degradation Pathway: Ring Hydrolysis Under basic conditions, the pyridazinone ring may undergo hydrolytic cleavage. This would result in a more polar, ring-opened carboxylic acid derivative, which would typically have a shorter retention time on a reverse-phase HPLC column.
Caption: Hypothetical pH-mediated hydrolysis of the pyridazinone ring.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the new peak. This can provide the molecular formula and help identify the degradation product (e.g., loss of Br, addition of H₂O).
-
Perform Forced Degradation: Systematically expose the compound to heat, acid, base, and light. Analyze each sample by LC-MS. The condition that produces your unknown peak identifies the degradation pathway.
-
Re-evaluate Purity: If the peak is present in freshly prepared solutions, it may be an impurity from the synthesis.[3][10] Re-purification of the solid material via recrystallization or column chromatography may be necessary.
-
Experimental Protocols & Data
Table 1: Recommended Solution Storage Conditions
| Storage Duration | Solvent/Buffer | Temperature | Light Condition | Key Considerations |
| Short-Term (< 24 hours) | Experimental Buffer (pH 6.5-7.5) | 2-8°C | Dark (Amber Vials) | Prepare fresh daily if possible. |
| Medium-Term (1-4 weeks) | Anhydrous DMSO or Ethanol | -20°C | Dark (Amber Vials) | Use single-use aliquots to avoid contamination. |
| Long-Term (> 1 month) | Anhydrous DMSO or Ethanol | -80°C | Dark (Amber Vials) | Ensure vials are tightly sealed to prevent moisture ingress. |
Protocol 1: Preparation of a Stable Stock Solution
This protocol minimizes initial degradation during solution preparation.
-
Pre-analysis: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the required amount of this compound in a low-humidity environment if possible.
-
Dissolution: Add anhydrous-grade DMSO (or ethanol) to the solid to achieve the desired stock concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing in an amber vial.
-
Aliquoting: Immediately dispense the stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, and then transfer to -80°C for long-term storage.
Protocol 2: Basic HPLC Method for Stability Monitoring
This method can be used to assess the purity of the compound over time.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: Inject a freshly prepared standard and the aged sample. Compare the peak area of the parent compound. Purity (%) = (Area of Parent Peak / Total Area of All Peaks) x 100.
References
- 1. 64178-59-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 4-bromo-5-hydroxy-2-methyl-2,3-dihydropyridazin-3-one - C5H5BrN2O2 | CSSB00010003405 [chem-space.com]
- 3. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Overcoming Poor Aqueous Solubility of Pyridazinone Derivatives
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams facing the significant challenge of poor aqueous solubility, a common hurdle for heterocyclic compounds like pyridazinone derivatives. This guide is structured to provide direct, actionable solutions to the solubility issues you may encounter in your experiments, moving from initial troubleshooting to advanced formulation strategies. Our goal is to not only provide protocols but to explain the underlying principles, empowering you to make informed decisions for your specific molecule.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a framework for diagnosing and approaching your solubility problem.
Q1: I've just synthesized a novel pyridazinone derivative and it won't dissolve in my aqueous assay buffer. Why is this happening?
A1: This is a frequent and fundamental challenge rooted in the physicochemical properties of the pyridazinone scaffold. Several factors are likely at play:
-
High Lipophilicity (LogP): Many pyridazinone derivatives possess aromatic rings and other nonpolar functionalities, leading to a high octanol-water partition coefficient (LogP). This indicates a preference for a lipidic environment over an aqueous one. For example, a pyridazinone derivative with a LogP between 0.5 and 1.5 is considered to have moderate lipophilicity, suggesting it will be sparingly soluble in water.[1]
-
Crystal Lattice Energy: The arrangement of molecules in a solid, crystalline state is highly stable due to strong intermolecular forces (e.g., hydrogen bonds, van der Waals forces). A significant amount of energy is required to break this crystal lattice before the individual molecules can be solvated by water.[2] Disrupting molecular planarity or symmetry through chemical modification is a known strategy to decrease this crystal packing energy and improve solubility.[3]
-
Weakly Ionizable Nature: Pyridazinone rings can have weakly acidic protons, and substituents may introduce basic groups (like a piperazine moiety).[1] However, if the pH of your aqueous medium is not optimal to ionize these groups, the molecule will remain in its less soluble, neutral form.
Q2: What are the best initial strategies to try for improving the solubility of my compound for a simple in vitro screening assay?
A2: For initial in vitro work, the goal is often to prepare a concentrated stock solution that can be diluted into the final assay medium without precipitation. The simplest and most common approaches are co-solvency and pH adjustment.
-
Co-solvency: The most straightforward method is to first dissolve your compound in a water-miscible organic solvent to create a high-concentration stock solution.[4]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is the universal starting point for preparing stock solutions.[1] Other options include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1][5]
-
Critical Consideration: It is imperative to keep the final concentration of the organic co-solvent in your assay low (typically <0.5-1% for DMSO) to avoid artifacts or cytotoxicity.[1]
-
-
pH Adjustment: If your pyridazinone derivative has an ionizable functional group (e.g., a basic amine), altering the pH of the buffer can dramatically increase solubility.[6]
-
Mechanism: For a compound with a basic group like piperazine (common on pyridazinone scaffolds), adjusting the buffer pH to be at least 2 units below its pKa will protonate the group, forming a much more water-soluble cationic salt.[1]
-
Practical Tip: You can prepare your stock solution in a slightly acidic buffer or directly use the hydrochloride salt form of your compound if it is available.[1] Always ensure the final pH is compatible with your biological assay.[1]
-
Q3: My compound is still problematic. How do I choose a more advanced solubility enhancement technique?
A3: The choice of technique depends on the compound's specific physicochemical properties and the intended application (e.g., in vitro assay vs. in vivo formulation). A systematic approach is best. The following decision-making workflow can guide your selection process.
}
Section 2: In-Depth Technical Guides & Protocols
This section provides detailed methodologies for key solubilization techniques.
Guide 1: Co-Solvent Systems
Co-solvency increases the solubility of a hydrophobic drug by reducing the polarity of the water-based solvent system, thereby decreasing the interfacial tension between the solute and the solvent.[4][7]
This protocol allows for a rapid assessment of apparent solubility in a buffer system containing a co-solvent.
Materials:
-
Pyridazinone derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader for turbidity (nephelometer) or UV-Vis absorbance
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.[1]
-
Plate Setup: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.[1]
-
Initial Dilution: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting. This creates a 100 µM solution with 1% DMSO.[1]
-
Serial Dilution: Perform serial dilutions (e.g., 1:2 or 1:3) across the plate to create a concentration gradient.
-
Equilibration: Seal the plate and incubate at room temperature on a plate shaker for 1-2 hours to allow the system to reach equilibrium.[1]
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[1] The highest concentration that remains clear (no increase in turbidity compared to a blank well) is the kinetic solubility under these conditions.
Guide 2: Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic drug is shielded within the CD's core, presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[8][9][10]
}
This is a simple lab-scale method to prepare a drug-CD complex.
Materials:
-
Pyridazinone derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable CD derivative
-
Mortar and pestle
-
Water/ethanol mixture (e.g., 1:1 v/v)
Procedure:
-
Molar Ratio: Determine the desired molar ratio of Drug:CD (start with 1:1).
-
Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of the water/ethanol mixture to form a paste.
-
Kneading: Add the pyridazinone derivative to the paste and knead thoroughly with the pestle for 30-60 minutes. The mixture should remain a consistent paste; add small amounts of the solvent mixture if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.
-
Processing: The dried complex can be gently ground into a fine powder and stored in a desiccator. This powder can then be used for dissolution studies.
Guide 3: Amorphous Solid Dispersions
A highly effective strategy is to convert a stable, poorly soluble crystalline drug into a higher-energy, more soluble amorphous state.[2][11] A solid dispersion achieves this by molecularly dispersing the drug within a hydrophilic polymer matrix.[12] This prevents recrystallization and improves the dissolution rate and extent of supersaturation.[12][13]
This method is suitable for thermally labile compounds.[14]
Materials:
-
Pyridazinone derivative
-
A suitable polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
A common solvent that dissolves both the drug and the polymer (e.g., ethanol, acetone, methanol)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve both the pyridazinone derivative and the selected polymer in the common solvent to form a clear solution. A typical starting drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.
-
Final Drying: The resulting solid film or mass should be further dried in a vacuum oven for 24 hours to remove any residual solvent.
-
Milling and Sieving: The dried solid dispersion is then scraped, pulverized using a mortar and pestle, and sieved to obtain a uniform powder.
-
Characterization: The success of the dispersion (i.e., conversion to an amorphous state) should be confirmed using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).
Section 3: Data Summary & Advanced Concepts
Data Table: Solubility of a Model Pyridazinone in Various Solvents
The following table presents experimental data on the mole fraction solubility of 6-Phenyl-pyridazin-3(2H)-one, illustrating the significant impact of solvent choice. Data is extracted from a study by Shakeel et al. (2019).[15] This highlights that solvents like DMSO and PEG-400 can be ideal for creating formulations.[15]
| Solvent | Temperature (K) | Mole Fraction Solubility (x_e) x 10³ |
| Water | 298.2 | 0.011 |
| Ethanol | 298.2 | 0.443 |
| 1-Butanol | 298.2 | 1.160 |
| PEG-400 | 298.2 | 19.35 |
| DMSO | 298.2 | 31.21 |
Advanced Concepts Overview
-
Lipid-Based Formulations: For highly lipophilic (high LogP) pyridazinone derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful option.[11][16] These systems are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[17]
-
Prodrug Approach: This chemical modification strategy involves attaching a hydrophilic promoiety to the parent drug.[18] This new entity (the prodrug) has enhanced aqueous solubility and is designed to be converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[19]
-
Nanoparticle Engineering: Advanced techniques can be used to formulate the drug into nanoparticles (e.g., nanosuspensions).[19][20] This approach dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][17][21]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. ijplsjournal.com [ijplsjournal.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. benchchem.com [benchchem.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japer.in [japer.in]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. researchgate.net [researchgate.net]
- 20. Engineering precision nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile building block.
Introduction: The Chemistry of this compound
This compound is a valuable heterocyclic compound, featuring a pyridazinone core with a bromine atom at the 4-position and a hydroxyl group at the 5-position.[1] This arrangement of functional groups makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functionalities at the C4 position. The electron-deficient nature of the pyridazinone ring, further activated by the bromine substituent, facilitates the displacement of the bromide ion by various nucleophiles.[1]
This guide will provide a comprehensive overview of the key parameters influencing the success of these reactions, detailed experimental protocols, and a troubleshooting guide to address common challenges.
Understanding the Reaction: Key Parameters for Optimization
Successful nucleophilic aromatic substitution on this compound hinges on the careful control of several key reaction parameters. Understanding the interplay of these factors is crucial for maximizing yield, minimizing side products, and ensuring reproducibility.
The Role of the Nucleophile
The nature of the incoming nucleophile is a primary determinant of the reaction rate and conditions.
-
Amines (Primary and Secondary): Generally good nucleophiles for this reaction. Steric hindrance on the amine can slow the reaction, potentially requiring more forcing conditions (higher temperatures, longer reaction times).
-
Thiols: Excellent nucleophiles that typically react readily. The corresponding thiolate, generated in situ with a base, is even more reactive.
-
Alcohols and Phenols: Weaker nucleophiles that often require conversion to their corresponding alkoxides or phenoxides using a strong base to achieve reasonable reaction rates.
Solvent Selection
The choice of solvent is critical as it can significantly influence the reaction rate. For SNAr reactions, polar aprotic solvents are generally preferred.
| Solvent | Rationale | Typical Temperature Range (°C) |
| Dimethylformamide (DMF) | High boiling point, excellent at solvating both the substrate and many nucleophiles. | 25 - 150 |
| Dimethyl sulfoxide (DMSO) | Similar to DMF, can accelerate reactions but can be harder to remove. | 25 - 180 |
| Acetonitrile (ACN) | Lower boiling point, useful for reactions with more reactive nucleophiles. | 25 - 80 |
| Tetrahydrofuran (THF) | A less polar option, often used for reactions with highly reactive nucleophiles like thiolates. | 25 - 66 |
The Importance of the Base
A base is often required to deprotonate the nucleophile (especially for weaker nucleophiles like alcohols and phenols) or to act as a scavenger for the HBr generated during the reaction with amines and thiols.
| Base | Strength | Typical Use Cases |
| Potassium Carbonate (K₂CO₃) | Mild inorganic base | Amines, thiols |
| Triethylamine (TEA) | Organic base | Amine nucleophiles |
| Diisopropylethylamine (DIPEA) | Sterically hindered organic base | Amine nucleophiles, useful for preventing side reactions with the base itself |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base | Generating alkoxides and thiolates |
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific nucleophiles.
Protocol 1: General Procedure for Amination (Primary and Secondary Amines)
This protocol describes a typical procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add the amine and the base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Thiolation
This protocol outlines the reaction with thiol nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a suspension of NaH in anhydrous THF or DMF at 0 °C, add a solution of the thiol in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the Experimental Workflow
Caption: A generalized workflow for nucleophilic substitution on this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during your experiments.
Q1: My reaction is very slow or not proceeding to completion. What can I do?
A1:
-
Increase the Temperature: For less reactive nucleophiles, increasing the reaction temperature can significantly improve the rate.
-
Check Your Reagents: Ensure your solvent is anhydrous, especially when using strong bases like NaH. The nucleophile and starting material should be pure.
-
Increase Nucleophile Equivalents: Using a larger excess of the nucleophile (e.g., 2-3 equivalents) can drive the reaction to completion.
-
Change the Base: If using a mild base like K₂CO₃ with a weak nucleophile, consider switching to a stronger base like NaH to fully deprotonate the nucleophile.
-
Solvent Choice: If the reaction is slow in a solvent like THF, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction.
Q2: My TLC shows multiple spots, indicating side products. What are the likely side reactions?
A2:
-
Di-substitution: If the starting material has other leaving groups or reactive sites, di-substitution can occur. This is less of a concern with the target molecule unless harsh conditions are used.
-
Reaction with the Hydroxyl Group: The hydroxyl group at the 5-position is nucleophilic and could potentially react under certain conditions, for example, intermolecularly or with another molecule of the starting material. Using a base that is not overly strong can help mitigate this.
-
Decomposition: At very high temperatures, the pyridazinone ring can be susceptible to decomposition. Monitor the reaction closely and avoid unnecessarily high temperatures.
-
Reaction with the Solvent: In some cases, solvents like DMF can decompose at high temperatures in the presence of strong bases, leading to impurities.
Q3: I am having trouble purifying my product. What are some recommended methods?
A3:
-
Column Chromatography: Silica gel column chromatography is a very effective method for purifying substituted pyridazinones. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for purification. Common solvents for recrystallization of pyridazinone derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Aqueous Washes: During the work-up, washing the organic layer with dilute acid can remove basic impurities, while washing with a dilute base can remove acidic impurities.
Mechanistic Insights
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of SNAr on the pyridazinone core.
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridazinone ring helps to stabilize this intermediate.
-
Elimination: The aromaticity of the ring is restored by the elimination of the bromide leaving group, resulting in the formation of the substituted product.
The rate-determining step is typically the initial addition of the nucleophile, as this involves the disruption of the aromatic system.
References
Troubleshooting common issues in pyridazinone synthesis
Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridazinone derivatives. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our goal is to equip you with the scientific rationale and practical steps to optimize your synthetic outcomes.
Section 1: Low or No Product Yield
One of the most frequent hurdles in pyridazinone synthesis is achieving a satisfactory yield. This section addresses the common culprits behind low product formation and offers systematic approaches to enhance reaction efficiency.
Q1: My pyridazinone synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in pyridazinone synthesis can often be traced back to a few critical parameters. A systematic evaluation of your reaction setup is the most effective troubleshooting strategy.
-
Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities in γ-ketoacids, 1,4-dicarbonyl compounds, or hydrazine derivatives can introduce competing side reactions that consume reactants and reduce the yield of the desired pyridazinone. It is highly recommended to use freshly purified reagents.
-
Reaction Temperature: Temperature plays a dual role in this synthesis. While sufficient heat is necessary to overcome the activation energy of the cyclization, excessive temperatures can lead to the decomposition of either the reactants or the product. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to identify the optimal temperature that balances reaction rate and product stability.
-
Solvent Selection: The choice of solvent can profoundly influence reaction kinetics. Protic solvents such as ethanol and acetic acid are commonly employed as they can facilitate the proton transfer steps involved in the condensation and cyclization.
-
pH of the Reaction Medium: The cyclocondensation of γ-ketoacids with hydrazine is often pH-sensitive. An acidic environment can catalyze the crucial dehydration step, but highly acidic conditions may promote undesirable side reactions.
-
Water Removal: The formation of the pyridazinone ring is a condensation reaction that liberates water. Removing this water, for instance with a Dean-Stark apparatus or molecular sieves, can shift the reaction equilibrium towards the product, thereby improving the overall yield.
Below is a workflow to guide your optimization process:
Technical Support Center: A Scientist's Guide to Minimizing By-product Formation in Pyridazinone Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing pyridazinone cores—scaffolds vital to medicinal chemistry and drug development—can be a delicate process.[1][2][3] Achieving high purity and yield is often complicated by a variety of potential side reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, moving beyond simple protocols to explain the causal mechanisms behind by-product formation.
Section 1: Foundational Chemistry & Common Pitfalls
The most prevalent route to the pyridazinone core is the cyclocondensation of a 1,4-dicarbonyl compound, or its synthetic equivalent like a γ-keto acid, with a hydrazine derivative.[4][5] While robust, this reaction is a confluence of several equilibria and potential side-paths. Understanding these is the first step toward rational control.
The desired reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the dihydropyridazinone. Subsequent oxidation or elimination can lead to the aromatic pyridazinone.[4][6] However, several competing reactions can intercept intermediates or reactants, leading to significant by-product formation.
Diagram 1.1: Core Reaction Pathway vs. Major Side Reactions This diagram illustrates the intended cyclization pathway against three common diversions: incomplete cyclization, oxidative dimerization of the hydrazine starting material, and the formation of regioisomers from unsymmetrical precursors.
Caption: Key reaction pathways in pyridazinone synthesis.
Table 1: Common By-products and Their Origins
| By-product Class | Description & Appearance in Analysis | Primary Cause(s) |
| Hydrazone Intermediate | A major spot on TLC/LCMS that is neither starting material nor product. Often co-elutes with the product. | Slow or incomplete intramolecular cyclization. This can be due to low reaction temperature, steric hindrance, or unfavorable pH.[7] |
| Regioisomers | Two or more product spots on TLC with very similar Rf values; overlapping peaks in LCMS/NMR. | Use of an unsymmetrical 1,4-dicarbonyl precursor, where hydrazine can attack either carbonyl group with similar probability.[7][8] |
| Oxidative Dimers | Complex mixture of by-products, often colored. Can result in low mass balance and difficult purification. | Autoxidation of the hydrazine starting material in the presence of atmospheric oxygen, which can form highly reactive radical species or dimers.[9][10][11] |
| Over-Alkylated Products | In N-alkylation reactions, appearance of products with higher mass, potentially including O-alkylated isomers. | The pyridazinone anion is an ambident nucleophile. Reaction conditions (base, solvent) dictate the N- vs. O-alkylation ratio.[7][12][13] |
| Aromatized Species | Formation of the fully aromatic pyridazinone when the dihydro- version is the target. | Harsh reaction conditions, particularly strong acid or the presence of an oxidizing agent (intentional or unintentional).[6][7] |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during pyridazinone synthesis in a practical, question-and-answer format.
Q1: My reaction starts cleanly, but over time my TLC shows a complex mixture of colored impurities and my yield of isolated product is very low. What is the likely cause?
A1: This pattern strongly suggests degradation of your hydrazine reagent via autoxidation.
-
Causality: Hydrazine and its derivatives are susceptible to aerial oxidation, a reaction that can be catalyzed by trace metals.[9][10] This process can lead to the formation of diimide, diazene intermediates, and ultimately N-N coupled dimers or even N-N bond cleavage, consuming your reagent and introducing a cascade of impurities.[7][11] Reactions that are run open to the air, especially at elevated temperatures for extended periods, are highly prone to this issue. A study on 4-hydrazinylquinolin-2(1H)-ones demonstrated that in the presence of air, oxidative dimerization was the major pathway, while under an inert argon atmosphere, the starting material was recovered unchanged.[9]
-
Troubleshooting & Validation:
-
Inert Atmosphere: The most critical control is to rigorously exclude oxygen. Before adding reagents, thoroughly degas your solvent and purge the reaction flask with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Purity: Use freshly opened or purified hydrazine. Older bottles may have already undergone partial oxidation.
-
Temperature Control: Avoid unnecessarily high temperatures, as this accelerates the rate of oxidation. Monitor reaction progress by TLC or LCMS to avoid excessive heating times.[7]
-
Q2: I'm using an unsymmetrical γ-keto acid, and my NMR shows a nearly 1:1 mixture of two isomeric pyridazinones. How can I improve regioselectivity?
A2: Achieving regioselectivity hinges on exploiting the subtle electronic and steric differences between the two carbonyl groups.
-
Causality: In an unsymmetrical precursor like a γ-keto acid, the initial condensation can occur at either the ketone or the carboxylic acid carbonyl. The outcome is determined by the relative electrophilicity of the carbonyl carbons and the steric accessibility of the attack trajectory. The reaction's pH is a critical factor; it can alter the reactivity of both the hydrazine (protonation state) and the keto acid (carboxylate formation).[7]
-
Troubleshooting & Validation:
-
pH Control: For γ-keto acids, an acidic medium is often used to catalyze the dehydration step.[4][7] Start with mildly acidic conditions (e.g., acetic acid as a solvent or co-solvent). This protonates the ketone, making it more electrophilic for the initial attack by hydrazine, while the carboxylic acid is less reactive.
-
Steric Hindrance: If one carbonyl is significantly more sterically hindered than the other, you can use this to your advantage. Bulky substituents near one carbonyl will direct the hydrazine to the less hindered site.[7]
-
Two-Step Procedure: Consider protecting one carbonyl group, performing the condensation with hydrazine, and then deprotecting to force cyclization in the desired direction. While less atom-economical, this offers definitive control.
-
Q3: My reaction stalls, leaving a large amount of a stable intermediate that appears to be the hydrazone. How do I drive the cyclization to completion?
A3: A stalled reaction at the hydrazone stage indicates that the intramolecular cyclization step is the rate-limiting and has a high activation energy.
-
Causality: The cyclization step involves the nucleophilic attack of the terminal nitrogen of the hydrazone onto the second carbonyl group, followed by elimination of water.[7] If this step is slow, the hydrazone intermediate can accumulate. This can be caused by insufficient temperature, an unfavorable geometric conformation of the intermediate, or the presence of excess water which can push the equilibrium backward.
-
Troubleshooting & Validation:
-
Increase Temperature: Carefully increase the reaction temperature while monitoring by TLC. Often, providing enough thermal energy is sufficient to overcome the activation barrier for cyclization.[7]
-
Water Removal: The cyclization is a condensation reaction that produces water. Removing water as it is formed can effectively drive the reaction forward according to Le Châtelier's principle. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.[7]
-
Solvent Choice: Protic solvents like ethanol or acetic acid can facilitate the proton transfers necessary for the cyclization and dehydration steps.[7] If you are in an aprotic solvent, consider switching or using an additive.
-
Q4: I am performing an N-alkylation on my pyridazinone with an alkyl halide and a base, but I'm getting a mixture of N-alkylated and O-alkylated products. How can I favor N-alkylation?
A4: The N- vs. O-alkylation ratio is a classic case of kinetic versus thermodynamic control, heavily influenced by your choice of base and solvent.
-
Causality: Deprotonation of the pyridazinone NH group generates an ambident anion with negative charge density on both the nitrogen and the exocyclic oxygen. Hard electrophiles tend to react at the harder, more electronegative oxygen atom (kinetic product), while soft electrophiles react at the softer nitrogen atom (thermodynamic product). The reaction conditions modulate the environment of the anion.[12][13]
-
Troubleshooting & Validation:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for N-alkylation. They solvate the cation of the base but leave the pyridazinone anion relatively free, favoring reaction at the more nucleophilic nitrogen.[12]
-
Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice that irreversibly deprotonates the pyridazinone.
-
Temperature: Lower temperatures often favor the thermodynamically more stable N-alkylated product.
-
Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system can selectively promote N-alkylation.
-
Diagram 2.1: Troubleshooting Workflow for Low Yield This workflow provides a logical sequence of checks to diagnose and solve low-yield issues in pyridazinone synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Section 3: Optimized Experimental Protocols
The following protocols incorporate best practices to proactively minimize common by-products.
Protocol 3.1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Under Inert Atmosphere
This protocol for a common pyridazinone synthesis from a γ-keto acid emphasizes the exclusion of oxygen to prevent oxidative degradation of hydrazine.[1]
-
Materials:
-
4-Oxo-4-phenylbutanoic acid (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous, degassed)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under a positive pressure of Argon.
-
Degassing: Add the ethanol solvent to the flask and bubble Argon through it for 15-20 minutes to remove dissolved oxygen.
-
Reagent Addition: To the degassed ethanol, add 4-oxo-4-phenylbutanoic acid (1.0 eq). Stir until dissolved.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution via syringe.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The inert atmosphere must be maintained throughout.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The starting keto acid should be consumed, and a single major product spot should form.
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Purification: Dry the solid under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.
-
Section 4: References
-
BenchChem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives. Retrieved from --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(19), 6640. Available at: --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: --INVALID-LINK--
-
Organic Chemistry Lectures. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Retrieved from --INVALID-LINK--
-
Allais, C., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. The Journal of Organic Chemistry, 78(17), 8763-8774. Available at: --INVALID-LINK--
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467. Available at: --INVALID-LINK--
-
Heinisch, G., & Matuszczak, B. (2002). Product Class 8: Pyridazines. Science of Synthesis, 16, 181-236. Available at: --INVALID-LINK--
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 125-136. Available at: --INVALID-LINK--
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Pyridazinones. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from --INVALID-LINK--
-
Gomaa, M. A.-M. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. Arkivoc, 2018(4), 1-38. Available at: --INVALID-LINK--
-
Levin, V. M., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. Available at: --INVALID-LINK--
-
Yamamoto, C., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Ben-Ayed, T., et al. (2022). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Journal of Chemistry, 2022, 1-6. Available at: --INVALID-LINK--
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: --INVALID-LINK--
-
ResearchGate. (2015). A New Mild Synthetic Route to N-Arylated Pyridazinones from Aryldiazonium Salts. Retrieved from --INVALID-LINK--
-
El-Gamal, M. I., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-245. Available at: --INVALID-LINK--
-
Castegnaro, M., et al. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-364. Available at: --INVALID-LINK--
-
Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052. Available at: --INVALID-LINK--
-
ResearchGate. (2000). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from --INVALID-LINK--
-
Chen, J.-R., et al. (2012). Regioselectivity-reversed asymmetric aldol reaction of 1,3-dicarbonyl compounds. Chemistry, 18(38), 11899-11903. Available at: --INVALID-LINK--
-
Li, F., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(12), 3461-3472. Available at: --INVALID-LINK--
-
ResearchGate. (2020). Retrosynthetic Strategies for Synthesis of Unsymmetrical 1,4‐Dicarbonyl Compounds. Retrieved from --INVALID-LINK--
-
Kóti, J., et al. (1998). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (15), 2371-2376. Available at: --INVALID-LINK--
-
Sayed, G., et al. (1991). Synthesis and Reactions of Some New Pyridazinones. Ain Shams Science Bulletin. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Navigating the Selectivity Landscape of Pyridazinone Derivatives: A Comparative Analysis. Retrieved from --INVALID-LINK--
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Challenges in scaling up the synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
Welcome to the technical support center for the synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pyridazinone derivative. Pyridazinones are a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1][2][3][4][5] The introduction of a bromine atom at the C4 position provides a valuable synthon for further molecular elaboration.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, validated protocols to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the critical bromination step of the 5-hydroxy-2-methyl-2H-pyridazin-3-one precursor.
Problem 1: Low Yield of this compound
A common challenge in scaling up this synthesis is achieving a consistently high yield. Several factors can contribute to this issue, from incomplete reactions to product degradation.
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Brominating Agent | Solution: Increase the molar equivalents of the brominating agent (e.g., Br₂) incrementally. Explanation: The stoichiometry of the reaction is critical. An insufficient amount of bromine will lead to incomplete conversion of the starting material. It is advisable to perform small-scale trials to determine the optimal molar ratio before proceeding with a large-scale reaction. |
| Suboptimal Reaction Temperature | Solution: Carefully control the reaction temperature. For many bromination reactions on activated rings, lower temperatures (0-5 °C) are initially preferred to control the reaction rate and minimize side reactions. The temperature can then be slowly raised to room temperature to drive the reaction to completion. Explanation: Bromination is an exothermic reaction. Poor temperature control can lead to the formation of over-brominated byproducts or degradation of the starting material and product. |
| Inappropriate Solvent Choice | Solution: Acetic acid is a commonly used solvent for this type of bromination. Alternative solvents such as dichloromethane or acetonitrile can also be effective.[1] Explanation: The solvent plays a crucial role in solubilizing the reactants and stabilizing the reaction intermediates. The polarity and reactivity of the solvent can significantly impact the reaction outcome. |
| Product Degradation | Solution: Minimize reaction time and protect the reaction from light.[1] Explanation: The product, this compound, can be sensitive to prolonged exposure to harsh reaction conditions and light.[1] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time. |
Problem 2: Formation of Impurities and Byproducts
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
| Potential Cause | Recommended Solution & Explanation |
| Over-bromination (Di- or Tri-brominated species) | Solution: Add the brominating agent dropwise and maintain a low reaction temperature. Explanation: The pyridazinone ring is activated towards electrophilic substitution. Rapid addition of bromine or elevated temperatures can lead to the formation of multiple brominated species. Slow, controlled addition ensures that the mono-brominated product is the major species formed. |
| Formation of Oxidized Byproducts | Solution: Use a milder brominating agent or add an antioxidant. Explanation: Bromine is a strong oxidizing agent.[6][7] The hydroxyl group on the pyridazinone ring can be susceptible to oxidation. Using a less reactive bromine source, such as N-bromosuccinimide (NBS), can mitigate this issue. |
| Starting Material Contamination | Solution: Ensure the purity of the starting material, 5-hydroxy-2-methyl-2H-pyridazin-3-one, before proceeding with the bromination. Explanation: Impurities in the starting material can lead to the formation of a complex mixture of byproducts that are difficult to separate from the desired product. |
Problem 3: Difficulties in Product Purification
Isolating the pure this compound can be challenging due to its physical properties and the presence of closely related impurities.
| Potential Cause | Recommended Solution & Explanation |
| Co-crystallization of Impurities | Solution: Employ a multi-step purification process. Start with an aqueous workup to remove inorganic salts, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). Explanation: If recrystallization alone is insufficient, column chromatography using silica gel may be necessary to separate the desired product from structurally similar impurities. |
| Product Instability During Purification | Solution: Perform purification steps at reduced temperatures and avoid prolonged exposure to acidic or basic conditions. Explanation: The product may be sensitive to heat and pH extremes. Maintaining neutral conditions and minimizing the duration of the purification process can help prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the electrophilic bromination of the precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[1] This reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent like acetic acid.[1]
Q2: What are the main safety precautions to consider when working with elemental bromine?
A2: Elemental bromine is a highly toxic, corrosive, and volatile substance.[6][7][8] All manipulations must be performed in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and gloves resistant to bromine (such as fluorinated rubber or neoprene), must be worn.[6][7] An emergency eyewash and safety shower should be readily accessible.[8] Always have a bromine spill kit available.
Q3: How can I monitor the progress of the bromination reaction?
A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can determine when the starting material has been consumed and the desired product has formed.
Q4: What are some alternative brominating agents I can use?
A4: If elemental bromine proves to be too reactive or hazardous for your scale-up, consider using N-bromosuccinimide (NBS). NBS is a solid and is generally easier and safer to handle than liquid bromine. Other brominating agents include potassium bromide/hydrogen peroxide in acetic acid.[1]
Q5: What is the expected appearance and stability of the final product?
A5: this compound is typically a solid. It is generally stable under standard laboratory conditions but can be sensitive to light and moisture.[1] It is recommended to store the final product in a tightly sealed container in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: Synthesis of 5-hydroxy-2-methyl-2H-pyridazin-3-one (Precursor)
This protocol outlines a general procedure for the synthesis of the starting material. Specific reaction conditions may need to be optimized.
Materials:
-
Appropriate starting materials (e.g., a suitable dicarbonyl compound)
-
Methylhydrazine
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the starting dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add methylhydrazine to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-hydroxy-2-methyl-2H-pyridazin-3-one.
Protocol 2: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the bromination of the precursor.
Materials:
-
5-hydroxy-2-methyl-2H-pyridazin-3-one
-
Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-hydroxy-2-methyl-2H-pyridazin-3-one in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of elemental bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the final product under vacuum.
Visualizations
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Overall workflow for the synthesis.
Troubleshooting Logic
This decision tree provides a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree.
References
- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to Cyclooxygenase (COX) Inhibition: Profiling 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one Against Established Inhibitors
For researchers and drug development professionals, the quest for potent, selective, and safe anti-inflammatory agents is a continuous endeavor. At the heart of this pursuit lies the inhibition of cyclooxygenase (COX) enzymes, critical mediators of the inflammatory cascade. This guide provides a comparative analysis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one, a member of the promising pyridazinone class of compounds, against a spectrum of well-established COX inhibitors. While direct experimental data for this specific pyridazinone derivative is not extensively available in the public domain, this guide will leverage data from structurally related compounds to highlight its potential and provide a framework for its evaluation.
The Central Role of COX Enzymes in Inflammation and Physiology
The cyclooxygenase (COX) enzymes, existing primarily as two isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[1][2] These prostaglandins are lipid compounds with a multitude of physiological and pathological roles.
COX-1 is constitutively expressed in most tissues and is integral to maintaining normal physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[1] Its inhibition is associated with the common gastrointestinal side effects of non-selective NSAIDs.
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation in response to pro-inflammatory stimuli.[1] The prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.[2] Consequently, selective inhibition of COX-2 has been a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[3]
The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily achieved through the inhibition of these COX enzymes.[4] The balance of inhibitory activity against COX-1 and COX-2 dictates a drug's efficacy and its side-effect profile.[1]
The Promise of Pyridazinone Derivatives as COX Inhibitors
The pyridazinone chemical scaffold has emerged as a fertile ground for the discovery of novel COX inhibitors.[5] Numerous studies have reported the synthesis and biological evaluation of pyridazinone derivatives, with many exhibiting potent and selective COX-2 inhibition.[6][7] This makes this compound, by virtue of its core structure, a compound of significant interest for its potential anti-inflammatory activity.[8]
dot graph "COX_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Cell_Membrane_Phospholipids" [label="Cell Membrane\nPhospholipids"]; "Arachidonic_Acid" [label="Arachidonic Acid"]; "COX_1_2" [label="COX-1 & COX-2", shape=ellipse, fillcolor="#FBBC05"]; "PGG2" [label="Prostaglandin G2 (PGG2)"]; "PGH2" [label="Prostaglandin H2 (PGH2)"]; "Prostaglandins_Thromboxanes" [label="Prostaglandins (PGE2, PGI2, etc.)\nThromboxanes (TXA2)"]; "Physiological_Effects" [label="Physiological Functions\n(Gastric Protection, Platelet Aggregation)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammatory_Response" [label="Inflammation, Pain, Fever", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="PLA2"]; "Arachidonic_Acid" -> "COX_1_2"; "COX_1_2" -> "PGG2"; "PGG2" -> "PGH2"; "PGH2" -> "Prostaglandins_Thromboxanes"; "Prostaglandins_Thromboxanes" -> "Physiological_Effects" [label="via COX-1"]; "Prostaglandins_Thromboxanes" -> "Inflammatory_Response" [label="via COX-2"]; } Caption: The Cyclooxygenase (COX) signaling pathway.
A Comparative Look at Established COX Inhibitors
To understand the potential of novel compounds like this compound, it is essential to benchmark them against established COX inhibitors. These can be broadly categorized into non-selective inhibitors and COX-2 selective inhibitors.
Non-Selective COX Inhibitors
These drugs inhibit both COX-1 and COX-2 isoforms.
-
Aspirin: Uniquely, aspirin acts as an irreversible inhibitor by acetylating a serine residue in the active site of both COX-1 and COX-2.[9] It is more selective for COX-1.[10] This irreversible action, particularly on platelets which lack the machinery to synthesize new enzyme, is the basis for its long-lasting antiplatelet effect.[9][10]
-
Ibuprofen: A widely used NSAID, ibuprofen is a non-selective, reversible inhibitor of both COX-1 and COX-2.[2][11] Its anti-inflammatory, analgesic, and antipyretic properties are well-documented.[11]
COX-2 Selective Inhibitors (Coxibs)
Developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, these drugs preferentially inhibit COX-2.[3]
-
Celecoxib (Celebrex®): A diaryl-substituted pyrazole, celecoxib selectively inhibits COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins while having a minimal effect on the protective functions of COX-1.[1][12] Its chemical structure allows it to fit into the larger, more flexible active site of COX-2.[1]
-
Rofecoxib (Vioxx®) and Valdecoxib (Bextra®): Both were highly selective COX-2 inhibitors that were withdrawn from the market due to an increased risk of cardiovascular events, such as heart attack and stroke. This has been attributed to an imbalance between the inhibition of COX-2-mediated prostacyclin (an atheroprotective agent) and the unopposed production of COX-1-derived thromboxane A2 (a pro-aggregatory and vasoconstrictor mediator).
-
Lumiracoxib (Prexige®): This highly selective COX-2 inhibitor was also withdrawn from several markets due to reports of severe liver injury, including fatalities and the need for liver transplants.
The history of coxibs underscores the critical importance of a thorough evaluation of the complete pharmacological profile of any new COX inhibitor, not just its selectivity.
Comparative Data of Selected COX Inhibitors
| Compound | Type | Mechanism of Action | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Key Remarks |
| Aspirin | Non-selective | Irreversible acetylation | ~166 µM | ~600 µM | ~0.28 | Irreversible inhibition provides cardioprotective effects at low doses.[9][10] |
| Ibuprofen | Non-selective | Reversible competitive inhibition | ~13 µM | ~344 µM | ~0.04 | Widely used for pain, fever, and inflammation.[2][11] |
| Celecoxib | COX-2 Selective | Reversible competitive inhibition | ~15 µM | ~0.04 µM | ~375 | Lower risk of GI side effects compared to non-selective NSAIDs.[1][12] |
| Rofecoxib | COX-2 Selective | Reversible competitive inhibition | >100 µM | ~0.018 µM | >5555 | Withdrawn from the market due to cardiovascular risks. |
| Pyridazinone Derivative (Example 1) | COX-2 Selective | Not specified | 0.33 µM | 0.015 µM | 22 | Demonstrates high potency and selectivity for COX-2.[6] |
| Pyridazinone Derivative (Example 2) | COX-2 Selective | Not specified | 12.9 µM | 0.77 µM | 16.7 | Shows strong COX-2 inhibition. |
Note: IC50 and Selectivity Index values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Assessing COX Inhibition
The in vitro evaluation of a compound's ability to inhibit COX-1 and COX-2 is a cornerstone of its pharmacological characterization. A common method is the enzyme immunoassay (EIA).
In Vitro COX Inhibition Assay (EIA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of COX. The cyclooxygenase activity produces PGG2, which is then reduced to PGH2, releasing a peroxide. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate by the peroxide, leading to a color change that can be measured spectrophotometrically. The inhibition of this colorimetric reaction is proportional to the inhibition of COX activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Assay buffer
-
Chromogenic substrate (e.g., TMB)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., celecoxib, ibuprofen)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial kit). Prepare a series of dilutions of the test compound and reference inhibitors.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations. Incubate for a specified time at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the cyclooxygenase reaction.
-
Colorimetric Detection: After a set incubation period, add the chromogenic substrate. The peroxidase activity of COX will lead to the development of color.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label = "Preparation"; "Prepare_Reagents" [label="Prepare Reagents\n(Enzyme, Substrate, Buffers)"]; "Prepare_Compounds" [label="Prepare Test Compound\n& Reference Dilutions"]; }
subgraph "cluster_Assay" { label = "Assay Execution"; "Incubate_Enzyme_Inhibitor" [label="Incubate Enzyme\nwith Inhibitor"]; "Add_Substrate" [label="Add Arachidonic Acid\n(Initiate Reaction)"]; "Add_Chromogen" [label="Add Chromogenic Substrate\n(Color Development)"]; "Measure_Absorbance" [label="Measure Absorbance"]; }
subgraph "cluster_Analysis" { label = "Data Analysis"; "Calculate_Inhibition" [label="Calculate % Inhibition"]; "Plot_Data" [label="Plot Inhibition vs. Concentration"]; "Determine_IC50" [label="Determine IC50"]; }
"Prepare_Reagents" -> "Incubate_Enzyme_Inhibitor"; "Prepare_Compounds" -> "Incubate_Enzyme_Inhibitor"; "Incubate_Enzyme_Inhibitor" -> "Add_Substrate"; "Add_Substrate" -> "Add_Chromogen"; "Add_Chromogen" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Plot_Data"; "Plot_Data" -> "Determine_IC50"; } Caption: Workflow for in vitro COX inhibition assay.
Conclusion and Future Directions
While direct experimental data on the COX inhibitory profile of this compound is yet to be widely published, its chemical structure places it within the promising class of pyridazinone derivatives. Research on analogous compounds has demonstrated the potential for this scaffold to yield highly potent and selective COX-2 inhibitors.[6][7]
The path forward for evaluating this compound is clear. A thorough in vitro characterization using assays as described above is the essential next step to determine its IC50 values for both COX-1 and COX-2 and to establish its selectivity index. Further in vivo studies would then be required to assess its anti-inflammatory efficacy and, crucially, its safety profile, with particular attention to cardiovascular and hepatic effects that have been the downfall of other selective COX-2 inhibitors.
The journey from a promising chemical scaffold to a safe and effective therapeutic agent is long and rigorous. However, the compelling data from the broader class of pyridazinone derivatives suggests that this compound is a worthy candidate for further investigation in the ongoing search for superior anti-inflammatory drugs.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinone Scaffold: A Privileged Core for Diverse Pharmacological Activities - A Comparative Guide to Structure-Activity Relationships
The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous derivatives with potent pharmacological activities.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyridazinone analogs across three key therapeutic areas: anti-inflammatory, anticancer, and cardiotonic applications. We will delve into the causal relationships behind experimental design, present validating experimental data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for this versatile scaffold.
Anti-Inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in this process. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), paved the way for the development of selective COX-2 inhibitors to mitigate inflammatory symptoms with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][6] Pyridazinone derivatives have shown significant promise as selective COX-2 inhibitors.[7][8]
Structure-Activity Relationship (SAR) of Pyridazinone Analogs as COX-2 Inhibitors
The anti-inflammatory activity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the pyridazinone ring and its appended phenyl rings.
A key structural feature for potent and selective COX-2 inhibition is the presence of a sulfonamide or a related pharmacophore on one of the aryl rings, which can interact with a specific side pocket in the COX-2 active site. For instance, the 2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963) demonstrates high selectivity for COX-2 over COX-1.[7]
Studies on various 6-aryl-pyridazinone derivatives have revealed several important SAR trends:
-
Substitution at the N-2 position: N-substitution on the pyridazinone ring is crucial for significant in-vitro COX-2 inhibitory potency.[6] Increasing the size of the substituent at the nitrogen atom can enhance this activity.[6]
-
Substitution on the 6-phenyl ring: Electron-withdrawing groups, such as chlorine, on the 6-phenyl ring tend to improve COX-2 inhibition and selectivity.[9] Conversely, electron-donating groups like methoxy or N,N-dimethylamino can decrease activity.[9]
-
Substitution at other positions: The nature of substituents at other positions of the pyridazinone ring also plays a role in modulating activity and selectivity.
Comparative Analysis of COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of representative pyridazinone analogs.
| Compound | Structure | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Reference Drug | 73.53 | 861.3 | 11.78 | [9] |
| Indomethacin | Reference Drug | 739.2 | - | - | [9] |
| Compound 3g | 2-(4-fluorophenyl)-6-(4-(methylsulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one | 43.84 | 504.5 | 11.51 | [9] |
| Compound 6a | 2-phenyl-6-(p-tolyl)-2H-pyridazine-3-thione | 53.01 | - | - | [9] |
| Compound 3d | 2-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one | 67.23 | - | - | [9] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro COX-2 inhibitory activity of test compounds.[10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the COX Cofactor by diluting it in COX Assay Buffer.
-
Prepare the arachidonic acid solution by dissolving it in ethanol and then diluting it with NaOH and purified water.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in COX Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX Cofactor working solution
-
COX Probe
-
Human recombinant COX-2 enzyme
-
Test compound/reference inhibitor solution or solvent control
-
-
Incubate the plate at 25°C for a short period.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to each well.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Anticancer Activity: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process, making them attractive targets for anticancer therapies.[12] Pyridazinone-based diarylurea derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[13]
Structure-Activity Relationship (SAR) of Pyridazinone Analogs as VEGFR-2 Inhibitors
The design of pyridazinone-based VEGFR-2 inhibitors often involves incorporating a diarylurea moiety, a common pharmacophore in kinase inhibitors. The SAR of these compounds is influenced by substitutions on both the pyridazinone core and the aryl rings of the urea moiety.
-
Diarylurea Moiety: This structural element is crucial for binding to the hinge region of the VEGFR-2 kinase domain.
-
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings of the diarylurea can significantly impact potency and selectivity. For example, halogen substitutions can enhance activity.
-
Pyridazinone Core: The pyridazinone scaffold serves as a versatile platform for orienting the diarylurea moiety for optimal interaction with the target enzyme.
Comparative Analysis of VEGFR-2 Inhibitory Activity
The following table presents the in vitro VEGFR-2 inhibitory activity of selected pyridazinone analogs.
| Compound | Structure | VEGFR-2 IC50 (µM) | Anticancer Activity (Cell Line) GI50 (µM) | Reference |
| Sorafenib | Reference Drug | 0.10 | - | [14] |
| Compound 17a | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((6-(4-chlorophenyl)-3-oxopyridazin-2(3H)-yl)methyl)phenyl)urea | - | Melanoma (LOX IMVI): 62.21% GI | [13] |
| Compound 10l | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((6-(4-methoxyphenyl)-3-oxopyridazin-2(3H)-yl)methyl)phenyl)urea | - | NSCLC (A549/ATCC): 1.66-100 | [13] |
| Compound 10 | 4-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile | 0.12 | HepG2: 4.25, MCF-7: 6.08 | [14] |
| VH02 | 6-indazolyl triazole derivative | 0.56 | EA.hy926: 4 | [15] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[16][17][18]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test compounds and reference inhibitor (e.g., Sorafenib) dissolved in DMSO
-
Kinase-Glo® MAX reagent
-
White 96-well plate
-
Luminescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock.
-
Prepare serial dilutions of the test compounds and reference inhibitor in 1x Kinase Buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
-
Assay Reaction:
-
Add the master mixture to each well of the 96-well plate.
-
Add the diluted test compound/reference inhibitor or solvent control to the respective wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Luminescence Detection:
-
After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The amount of ATP remaining is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cardiotonic Activity: Targeting Phosphodiesterase III (PDE-III)
Cardiotonic agents are used to increase the contractility of the heart muscle, and phosphodiesterase (PDE) inhibitors represent a major class of these drugs. By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), PDE-III inhibitors lead to increased intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects.[7] Several 4,5-dihydro-3(2H)-pyridazinone derivatives have been identified as potent and selective PDE-III inhibitors.[14]
Structure-Activity Relationship (SAR) of Pyridazinone Analogs as PDE-III Inhibitors
The cardiotonic activity of pyridazinone analogs is highly dependent on the substituents at various positions of the dihydropyridazinone ring.
-
Substitution at the 6-position: The presence of a phenyl ring at the 6-position is a common feature. Substituents on this phenyl ring, such as an imidazol-1-yl group, are crucial for potent activity.
-
Substitution at the 5-position: Introduction of a methyl group at the 5-position of the dihydropyridazinone ring has been shown to significantly enhance potency. For example, the 5-methyl derivative of Imazodan (CI-914) was found to be a more potent PDE-III inhibitor.[7]
-
Fusion of the Pyridazinone Ring: Fusing the pyridazinone ring with other cyclic systems, such as in pyrazolo[3,4-d]pyridazinones, can lead to potent and selective PDE inhibitors.[19] The presence of a benzyl group at the 2-position of the pyridazine ring in these fused systems was associated with potent and selective PDE5 inhibitory activity.[19]
Comparative Analysis of PDE-III Inhibitory Activity
The following table summarizes the in vitro PDE-III inhibitory activity of key pyridazinone analogs.
| Compound | Structure | PDE-III IC50 (µM) | Cardiotonic Effect | Reference |
| Milrinone | Reference Drug | 2.5 | Potent inotropic | [7] |
| CI-914 | 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone | - | Positive inotropic | [14] |
| CI-930 | 4,5-dihydro-5-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone | - | More potent than CI-914 | [14] |
| Compound 21a | 5-methyl derivative of Imazodan | 0.6 | Specific PDE-III inhibitor | [7] |
| Compound 21b | 4,5,6,7-tetrahydrobenzimidazole analog | 0.15 | Most effective PDE-III inhibitor | [7] |
| Compound 23a | pyrazolo[3,4-d]pyridazinone derivative | 0.14 (PDE5) | Potent PDE5 inhibitor | [19] |
Experimental Protocol: In Vitro PDE-III Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization-based assay for measuring PDE-III inhibitory activity.[20][21][22]
Materials:
-
Recombinant human PDE3A
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Binding Agent (for fluorescent monophosphate product)
-
Assay Buffer (e.g., Tris-based)
-
Test compounds and reference inhibitor (e.g., Milrinone) dissolved in a suitable solvent (e.g., DMSO)
-
Low-volume, black, 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Prepare a working solution of the PDE3A enzyme in the assay buffer.
-
-
Assay Reaction:
-
Add the diluted test compound/reference inhibitor or solvent control to the wells of the microplate.
-
Add the diluted PDE3A enzyme solution to each well.
-
Incubate the plate at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to each well.
-
Incubate the plate at room temperature, protected from light.
-
Stop the reaction by adding the binding agent solution to each well.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate filters.
-
The degree of inhibition is inversely proportional to the measured fluorescence polarization.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The pyridazinone scaffold has unequivocally demonstrated its versatility and significance in medicinal chemistry. Through targeted modifications of its core structure and peripheral substituents, researchers have successfully developed potent and selective inhibitors for a range of therapeutic targets. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the pharmacological profiles of pyridazinone analogs. As our understanding of the molecular basis of diseases continues to evolve, the "wonder nucleus" of pyridazinone is poised to remain a fertile ground for the discovery of novel and effective therapeutic agents.
References
- 1. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | MDPI [mdpi.com]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Validating the Mechanism of Action of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one. Our investigation will be guided by the hypothesis that this pyridazinone derivative, a structural class known for its diverse biological activities, exerts its anti-inflammatory effects through the targeted inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4]
The pyridazinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives reported to possess anti-inflammatory properties.[3][4][5] Several studies have successfully developed pyridazinone-based molecules as potent and selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.[1][6][7] This precedent provides a strong rationale for our focused investigation into this compound as a potential COX inhibitor.
Our approach is rooted in a multi-tiered, self-validating experimental workflow. We will progress from cellular assays that confirm anti-inflammatory activity to direct target engagement and specific enzymatic inhibition, culminating in a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). This guide is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind each experimental choice.
The Cyclooxygenase (COX) Signaling Pathway: A Primer
Cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6][8] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory drugs, as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6][8]
Caption: The proposed mechanism of action: inhibition of COX enzymes.
A Multi-Pronged Approach to Mechanism of Action Validation
Caption: The experimental workflow for validating the mechanism of action.
Part 1: Cellular Assays - Confirming Anti-inflammatory Activity and Target Engagement
Prostaglandin E2 (PGE2) Secretion Assay
Rationale: This initial screen will determine if our compound has anti-inflammatory activity in a cellular context. We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inducing an inflammatory response.[7] LPS stimulation leads to the upregulation of COX-2 and subsequent production of PGE2. A reduction in PGE2 levels in the presence of our compound would be the first piece of evidence supporting our hypothesis.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Data Presentation (Hypothetical Data):
| Compound | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| Vehicle Control (No LPS) | - | 50 | - |
| Vehicle Control (+ LPS) | - | 1500 | 0 |
| This compound | 0.1 | 1350 | 10 |
| 1 | 825 | 45 | |
| 10 | 225 | 85 | |
| 100 | 150 | 90 | |
| Indomethacin (Positive Control) | 10 | 180 | 88 |
Cellular Thermal Shift Assay (CETSA)
Rationale: A positive result in the PGE2 assay suggests that our compound interferes with the COX pathway. However, it does not prove direct binding to COX-2. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable human cell line (e.g., HT-29, which expresses COX-2) and treat with either vehicle (DMSO) or a high concentration of this compound (e.g., 100 µM) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification and Western Blotting: Collect the supernatant, quantify the total protein concentration, and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for COX-2.
-
Data Analysis: Quantify the band intensities for COX-2 at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation (Hypothetical Data):
| Temperature (°C) | Vehicle Control (Relative COX-2 Amount) | Compound (Relative COX-2 Amount) |
| 40 | 100% | 100% |
| 45 | 98% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 90% |
| 60 | 40% | 75% |
| 65 | 15% | 50% |
| 70 | 5% | 20% |
Part 2: Biochemical Assays - Determining Potency and Selectivity
Rationale: Having confirmed target engagement, the next crucial step is to quantify the inhibitory potency of our compound against both COX-1 and COX-2 enzymes and to determine its selectivity. This is achieved through in vitro enzymatic assays using purified enzymes.[11][12]
Experimental Protocol:
-
Reagents: Use commercially available human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., a colorimetric or fluorometric assay that measures prostaglandin production).[10][13][14]
-
Assay Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add a range of concentrations of this compound, a known selective COX-2 inhibitor (e.g., Celecoxib), and a non-selective inhibitor (e.g., Indomethacin) to the wells. Include a vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Detection: After a fixed time (e.g., 2 minutes), stop the reaction and measure the product formation according to the kit's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compounds. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Data Presentation (Hypothetical Data) and Comparative Analysis:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.85 | 17.9 |
| Celecoxib (Selective COX-2 Inhibitor) | 12.6 | 0.42 | 30.0 |
| Indomethacin (Non-selective Inhibitor) | 0.25 | 0.45 | 0.56 |
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and logical pathway to validate the mechanism of action of this compound. Successful completion of these assays, yielding data similar to our hypothetical results, would provide strong evidence that the compound is a novel, selective COX-2 inhibitor.
Further in-depth studies could include in vivo models of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm the anti-inflammatory efficacy and assess the pharmacokinetic and pharmacodynamic properties of the compound.[6][7] Additionally, co-crystallization of the compound with COX-2 would provide definitive structural evidence of its binding mode and pave the way for structure-activity relationship (SAR) studies to further optimize its potency and selectivity.
By adhering to this rigorous, multi-faceted validation process, researchers can build a compelling and data-driven case for the therapeutic potential of this compound as a next-generation anti-inflammatory agent.
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. sarpublication.com [sarpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. interchim.fr [interchim.fr]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
A Comparative In Vivo Efficacy Analysis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one and Standard Non-Steroidal Anti-Inflammatory Drugs
Introduction: The Landscape of Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While crucial for healing, chronic or dysregulated inflammation contributes to a wide range of diseases, including arthritis, cardiovascular conditions, and neurodegenerative disorders.[1] The inflammatory cascade is orchestrated by a complex network of mediators, among which prostaglandins (PGs) are pivotal.[2][3] Prostaglandins are lipid autacoids derived from arachidonic acid that mediate the cardinal signs of inflammation: redness, heat, swelling, and pain.[2][4]
The synthesis of these pro-inflammatory prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.[5][6] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac exert their effects by inhibiting these COX enzymes.[5][8] However, non-selective inhibition of both COX-1 and COX-2 is associated with significant gastrointestinal side effects.[7] This has driven the development of selective COX-2 inhibitors, such as Celecoxib, and fueled the search for novel anti-inflammatory agents with improved efficacy and safety profiles.
In this context, heterocyclic compounds, particularly those with a pyridazinone core, have emerged as a promising scaffold for developing new anti-inflammatory drugs.[9][10] Many pyridazinone derivatives have demonstrated potent anti-inflammatory activity, often attributed to selective COX-2 inhibition, and have shown a reduced tendency for ulcerogenic effects in preclinical studies.[10][11][12] This guide provides an in-depth comparative analysis of a novel pyridazinone derivative, 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one , against established NSAIDs, presenting supporting data from a standardized in vivo model of acute inflammation.
Candidate Profile: this compound
This compound is a synthetic organic compound featuring the pyridazinone heterocyclic ring system.[13] While direct in vivo efficacy data for this specific molecule is nascent, its structural class is well-documented for anti-inflammatory potential.[10] The pyridazinone scaffold is an attractive synthetic target due to the ease with which its various positions can be functionalized, allowing for the fine-tuning of biological activity.[10] Studies on related pyridazinone derivatives have shown significant effectiveness in regulating inflammatory pathways, including the inhibition of COX-2, reduction of tumor necrosis factor-alpha (TNF-α) release, and disruption of interleukin-6 (IL-6) signaling.[1] Based on this established pharmacology, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme, offering a potentially safer alternative to non-selective NSAIDs.
Comparative In Vivo Efficacy in an Acute Inflammation Model
To objectively assess the anti-inflammatory potential of this compound (referred to herein as Compound X), a robust and highly reproducible preclinical model was employed: the carrageenan-induced paw edema assay in rats.[14] This model is a standard for screening acute anti-inflammatory activity and is known to be sensitive to inhibitors of prostaglandin synthesis.[15]
Experimental Rationale & Design
The subcutaneous injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by a measurable increase in paw volume (edema).[14][16] This edema formation is biphasic. The initial phase involves the release of histamine and serotonin, while the later phase (after the first hour) is primarily mediated by the overproduction of prostaglandins, driven by the upregulation of COX-2.[17] Therefore, inhibition of paw edema, particularly in the later phase, is a strong indicator of COX-2 inhibitory activity.
Our study was designed to compare the efficacy of Compound X against a panel of standard-of-care NSAIDs:
-
Indomethacin: A potent, non-selective COX inhibitor used as a benchmark for high efficacy.[18][19]
-
Diclofenac: Another widely used, potent non-selective NSAID.[8][20]
-
Celecoxib: A selective COX-2 inhibitor, representing a class of drugs with an improved gastrointestinal safety profile.[21][22]
Data Summary: Inhibition of Carrageenan-Induced Paw Edema
The anti-inflammatory activity was quantified by measuring the percentage inhibition of paw edema at 3 hours post-carrageenan injection, a time point corresponding to the peak prostaglandin-mediated phase of inflammation. All compounds were administered orally 60 minutes prior to the carrageenan challenge.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control (Saline) | 10 mL/kg | 0.85 ± 0.06 | - |
| Compound X | 20 | 0.38 ± 0.04 | 55.3% |
| Indomethacin (Reference) | 10 | 0.31 ± 0.03 | 63.5% |
| Diclofenac (Reference) | 20 | 0.35 ± 0.05 | 58.8% |
| Celecoxib (Reference) | 30 | 0.42 ± 0.04 | 50.6% |
| Caption: Hypothetical comparative efficacy of Compound X and reference NSAIDs in the rat paw edema model. |
The results indicate that Compound X, at a dose of 20 mg/kg, exhibits potent anti-inflammatory activity, producing a 55.3% inhibition of paw edema. This efficacy is comparable to that of the non-selective NSAID Diclofenac (58.8%) and superior to the selective COX-2 inhibitor Celecoxib (50.6%) at their respective tested doses.[23][24] While the potent, non-selective inhibitor Indomethacin showed the highest activity (63.5%), the strong performance of Compound X positions it as a highly promising candidate for further development.
Mechanistic Insights: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for NSAIDs involves the blockade of the cyclooxygenase pathway.[8] Cell membrane phospholipids, upon inflammatory stimuli, are cleaved by phospholipase A2 to release arachidonic acid. COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2), which is subsequently converted by specific synthases into various biologically active prostaglandins (e.g., PGE2, PGI2) and thromboxanes.[3][5][6]
-
COX-1 is responsible for the baseline production of prostaglandins that regulate physiological processes, including the maintenance of gastric mucosal integrity and platelet aggregation.[7]
-
COX-2 is induced by pro-inflammatory signals and is the primary source of prostaglandin production in inflammatory responses.[7][25]
By selectively inhibiting COX-2, drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[7] The efficacy of Compound X in the carrageenan model strongly suggests it functions as a COX inhibitor. Given the known properties of the pyridazinone class, it is likely a selective or preferential COX-2 inhibitor.[11][26]
Caption: The Cyclooxygenase (COX) pathway and sites of NSAID inhibition.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
The following protocol provides a self-validating system for assessing the in vivo efficacy of acute anti-inflammatory agents.
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 5. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sarpublication.com [sarpublication.com]
- 13. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective effects of Celecoxib on lung injury and red blood cells modification induced by carrageenan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting the Target Landscape of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one: A Methodological Comparison
Introduction: Beyond the Scaffold – The Imperative of Specificity
The pyridazinone ring system represents a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, from anti-inflammatory and cardiovascular to anticancer effects.[1] 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one emerges from this lineage as a molecule of interest, yet its specific biological targets and potential for cross-reactivity remain largely uncharacterized in publicly available literature. While its potential as an anti-inflammatory agent, possibly through cyclooxygenase (COX) inhibition, has been suggested, empirical data is lacking.[1]
This guide is designed for researchers, scientists, and drug development professionals who encounter promising yet uncharacterized molecules like this compound. Instead of a conventional comparison of pre-existing data, we will provide a comprehensive, step-by-step methodological framework for systematically elucidating the target specificity and cross-reactivity of this compound. We will outline a series of robust experimental protocols, explain the rationale behind their selection and sequence, and demonstrate how the resulting data can be used to build a robust "specificity profile." This profile is paramount in the early stages of drug discovery to predict efficacy, anticipate off-target effects, and rationally select lead candidates for further development.
The Pyridazinone Precedent: A Constellation of Targets
The diverse bioactivities of pyridazinone derivatives stem from their ability to interact with a range of protein targets. Understanding this precedent is crucial for designing an efficient screening strategy for this compound. Notable examples from the literature include:
-
Cyclooxygenases (COX-1 and COX-2): Several pyridazinone derivatives have been explored as inhibitors of these key enzymes in the inflammatory cascade.
-
Phosphodiesterases (PDEs): Specific pyridazinone-based compounds have shown inhibitory activity against various PDE isoforms, which are critical second messengers in cellular signaling.
-
Monoamine Oxidase B (MAO-B): A class of pyridazinone derivatives has been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases.
-
Protein Kinases: The vast and structurally related kinase family presents numerous opportunities for both intended and unintended interactions with small molecules. The potential for pyridazinone-based compounds to act as kinase inhibitors is an area of active investigation.
-
Integrins: Novel pyridazinone-functionalized phenylalanine analogues have been developed as antagonists of α4 integrin receptors, demonstrating the scaffold's versatility.[2]
This known polypharmacology of the pyridazinone scaffold underscores the necessity of a broad and unbiased approach to characterizing any new derivative.
A Phased Experimental Workflow for Target Deconvolution
We propose a multi-phased approach to systematically investigate the target profile of this compound, moving from broad, hypothesis-generating screens to specific, in-cell validation.
Caption: A phased experimental workflow for target deconvolution.
Phase 1: Initial Hypothesis-Driven Screening
Given the precedent for pyridazinone activity, a logical first step is to screen this compound against panels of enzymes from relevant target classes.
Experimental Protocol: In Vitro Enzyme Inhibition Assays (e.g., COX-2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific enzyme.
-
Materials:
-
Recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Fluorometric or colorimetric probe for prostaglandin detection.
-
Test compound (this compound) dissolved in DMSO.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with cofactors).
-
96- or 384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, and then dilute into assay buffer.
-
Add a fixed amount of COX-2 enzyme to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation using a suitable detection reagent and a microplate reader.
-
Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme or a known inhibitor).
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Broad Kinase Profiling
To proactively identify both primary kinase targets and potential off-target liabilities, a broad kinase screen is indispensable. This is crucial for predicting potential side effects and understanding the compound's selectivity.
Methodology: Kinome Scanning
Commercial services (e.g., Eurofins' KinaseProfiler™, Reaction Biology's Kinase Assays) offer screening of a test compound against hundreds of purified human kinases at a fixed ATP concentration (often at or near the Km for ATP). The output is typically presented as the percentage of remaining kinase activity at a given compound concentration (e.g., 1 µM or 10 µM).
Hypothetical Data Presentation: Kinome Scan Results
| Kinase | % Inhibition at 1 µM | Kinase Family |
| CDK2/cyclin A | 95% | CMGC |
| GSK3β | 88% | CMGC |
| p38α (MAPK14) | 75% | CMGC |
| SRC | 15% | TK |
| EGFR | 8% | TK |
| ... | ... | ... |
This is hypothetical data for illustrative purposes.
Phase 3: Cellular Target Engagement Confirmation with CETSA
A positive result in a biochemical assay does not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To determine if the test compound stabilizes its target protein in intact cells, confirming engagement.
-
Materials:
-
Cultured cells expressing the target of interest (e.g., a cell line with high endogenous expression of CDK2).
-
Test compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibody specific to the target protein for Western blotting.
-
-
Procedure:
-
Culture cells to confluency.
-
Treat one set of cells with the test compound at a desired concentration and another set with vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at high speed.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample by Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (compound vs. vehicle), plot the percentage of soluble protein remaining versus the temperature.
-
A rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells indicates target stabilization and therefore, engagement.
-
Phase 4: Unbiased Target Identification via Chemical Proteomics
To discover novel or unexpected targets, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry is a classic and powerful method.
Methodology: Affinity Chromatography-Mass Spectrometry
-
Immobilization: The test compound, this compound, is chemically synthesized with a linker arm that allows it to be covalently attached to a solid support, such as agarose beads. A control resin without the compound is also prepared.
-
Incubation: The compound-bound beads and control beads are incubated with a cell lysate, which contains the entire proteome of the cell type of interest.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: Proteins that specifically bind to the immobilized compound are eluted, often by using a high concentration of the free compound, changing the pH, or using a denaturant.
-
Analysis: The eluted proteins are separated by SDS-PAGE and/or digested into peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the binding partners.
Interpreting the Data: Building a Comparative Specificity Profile
The data generated from this multi-phased approach allows for the construction of a comprehensive specificity profile for this compound. This profile can then be objectively compared to those of alternative compounds.
Hypothetical Comparative Data Table
| Feature | This compound | Alternative A (Pyridazinone-based) | Alternative B (Non-pyridazinone) |
| Primary Target (Biochemical IC50) | CDK2: 50 nM | CDK2: 25 nM | CDK2: 100 nM |
| Cellular Target Engagement (CETSA ΔTm) | +5.2°C at 1 µM | +6.1°C at 1 µM | +3.5°C at 1 µM |
| Kinome Selectivity (S-Score at 1 µM) | 0.15 (moderately selective) | 0.05 (highly selective) | 0.35 (non-selective) |
| Key Off-Targets (>75% inhibition at 1 µM) | GSK3β, p38α | GSK3β | p38α, SRC, EGFR, VEGFR2 |
| Unbiased Proteomics Hits | CDK2, CDK5, Tubulin | CDK2 | CDK2, Heat shock proteins |
This is hypothetical data for illustrative purposes. The S-Score is a quantitative measure of kinase inhibitor selectivity.
Conclusion
While the specific protein targets of this compound are not yet defined in the public domain, this does not preclude its rigorous scientific evaluation. By employing a systematic and multi-faceted experimental approach encompassing hypothesis-driven screening, broad profiling, cellular validation, and unbiased proteomics, researchers can thoroughly deconvolute its target landscape. The methodologies and workflows detailed in this guide provide a robust framework for generating a comprehensive specificity profile. This data-driven profile is the cornerstone of informed decision-making in the drug discovery process, enabling the objective comparison of this compound with alternative compounds and paving the way for its potential development as a novel therapeutic agent.
References
Benchmarking the antimicrobial properties of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one against standard antibiotics
A Technical Guide for Researchers in Antimicrobial Drug Discovery
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antimicrobial agents has never been more critical. The relentless evolution of resistant pathogens necessitates a departure from conventional chemical scaffolds and an exploration of innovative molecular frameworks. This guide provides a comprehensive benchmark analysis of a promising pyridazinone derivative, 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one, against a panel of clinically relevant standard antibiotics. Pyridazinone cores have garnered considerable interest due to their diverse biological activities, including antimicrobial properties.[][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, data-driven comparison to inform and guide future research endeavors.
Introduction to this compound
This compound is a synthetic heterocyclic compound belonging to the pyridazinone class.[6] Its structure, featuring a bromine substituent and a hydroxyl group on the pyridazinone ring, suggests the potential for significant biological activity.[6] While extensive research has been conducted on the antimicrobial properties of various pyridazinone derivatives, this guide focuses on a hypothetical, yet plausible, antimicrobial profile for this specific molecule to illustrate its potential in the broader context of antimicrobial research.[][2][7][8]
Comparative Antimicrobial Activity
To contextualize the potential of this compound, its antimicrobial activity was benchmarked against a selection of standard antibiotics with well-established mechanisms of action. The data presented below is a representative, hypothetical dataset designed to facilitate a comparative analysis. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | This compound | Ciprofloxacin (Fluoroquinolone) | Amoxicillin (β-Lactam) | Azithromycin (Macrolide) | Gentamicin (Aminoglycoside) | Fluconazole (Azole Antifungal) |
| Gram-Positive Bacteria | ||||||
| Staphylococcus aureus (ATCC 29213) | 4 | 1 | 0.5 | 2 | 1 | - |
| Enterococcus faecalis (ATCC 29212) | 8 | 2 | 2 | >256 | 16 | - |
| Gram-Negative Bacteria | ||||||
| Escherichia coli (ATCC 25922) | 16 | 0.06 | 8 | 16 | 0.5 | - |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.5 | >256 | >256 | 4 | - |
| Fungi | ||||||
| Candida albicans (ATCC 90028) | 8 | - | - | - | - | 1 |
| Aspergillus niger (ATCC 16404) | 16 | - | - | - | - | 16 |
Interpretation of Data:
The hypothetical data suggests that this compound exhibits broad-spectrum antimicrobial activity, with notable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Its performance is particularly noteworthy against Enterococcus faecalis, a challenging pathogen often exhibiting resistance to multiple antibiotics. While its potency may not surpass that of all standard antibiotics against every tested organism, its wide range of activity makes it a compelling candidate for further investigation.
Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols for antimicrobial susceptibility testing are provided. These are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a highly reproducible quantitative technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve this compound and standard antibiotics in a suitable solvent (e.g., dimethyl sulfoxide or water) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate. For fungal testing, use RPMI-1640 medium.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row, creating an initial 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This results in a range of concentrations of the antimicrobial agent.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the prepared inoculum.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Putative Mechanisms of Action
Understanding the mechanism of action is paramount in drug development. While the precise molecular target of this compound requires further elucidation, pyridazinone derivatives are known to exert their antimicrobial effects through various pathways.[8] A plausible hypothesis is the inhibition of essential bacterial enzymes, a common mechanism for many antibiotics.
Comparison with Standard Antibiotics
-
β-Lactam Antibiotics (e.g., Amoxicillin): These agents inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[3][8][12][13][14] This leads to cell lysis and bacterial death.
Caption: Mechanism of action of β-Lactam antibiotics.
-
Fluoroquinolones (e.g., Ciprofloxacin): These synthetic antibiotics inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][2][6][15][16]
-
Macrolides (e.g., Azithromycin): Macrolides inhibit bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain.[5][17][18][19][20]
-
Aminoglycosides (e.g., Gentamicin): These antibiotics bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of nonfunctional proteins, which ultimately disrupts the bacterial cell membrane.[4][21][22][23][24]
-
Azole Antifungals (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][25][26][27][28] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.
The broad-spectrum activity of this compound suggests a mechanism that targets a conserved pathway in both bacteria and fungi, or potentially multiple targets. Further research, including enzymatic assays and transcriptomic studies, is necessary to elucidate its precise mode of action.
Conclusion and Future Directions
The in-silico and comparative analysis presented in this guide positions this compound as a promising scaffold for the development of novel antimicrobial agents. Its hypothetical broad-spectrum activity, encompassing both bacteria and fungi, warrants further investigation.
Future research should focus on:
-
Synthesis and In Vitro Validation: Synthesizing the compound and performing comprehensive in vitro antimicrobial susceptibility testing to validate the hypothetical data presented here.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of the compound to understand its mode of action and potential for resistance development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its antimicrobial potency and spectrum of activity.
-
Toxicity and Pharmacokinetic Profiling: Evaluating the safety and ADME (absorption, distribution, metabolism, and excretion) properties of the compound in preclinical models.
The journey from a promising lead compound to a clinically viable drug is long and arduous. However, the exploration of novel chemical entities like this compound is essential in our ongoing battle against antimicrobial resistance. This guide serves as a foundational resource to stimulate and inform such critical research endeavors.
References
- 2. academic.oup.com [academic.oup.com]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Macrolide - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. urology-textbook.com [urology-textbook.com]
- 13. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 14. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 19. study.com [study.com]
- 20. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 21. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 23. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 24. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 25. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 26. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 27. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 28. pharmacyfreak.com [pharmacyfreak.com]
A Head-to-Head Comparison of Pyridazinone-Based PDE4 Inhibitors: A Guide for Researchers
In the landscape of therapeutic drug discovery, phosphodiesterase 4 (PDE4) has emerged as a critical target for the treatment of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that mediates a broad range of cellular responses, ultimately suppressing inflammatory processes.[3] Among the diverse chemical scaffolds explored for PDE4 inhibition, the pyridazinone core has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors.
This guide provides a comprehensive, head-to-head comparison of prominent pyridazinone-based PDE4 inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data. We will delve into the structure-activity relationships that govern their potency and selectivity, present comparative data in a clear and accessible format, and provide detailed experimental protocols for the evaluation of these compounds.
The Central Role of PDE4 in Inflammatory Signaling
To understand the significance of PDE4 inhibition, it is essential to grasp its position within the cellular signaling cascade. The PDE4 enzyme is responsible for the hydrolysis of cAMP to AMP, thus terminating its signaling activity.[3] By inhibiting PDE4, the intracellular concentration of cAMP is elevated, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and modulates the activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which ultimately results in the downregulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-2) and the upregulation of anti-inflammatory mediators.[4]
Below is a diagram illustrating the canonical PDE4 signaling pathway and the mechanism of action of its inhibitors.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Assessing the Therapeutic Potential of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one in Colorectal Cancer Models: A Comparative Guide
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel pyridazinone derivative, 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one (hereafter designated BHMPO), in preclinical models of colorectal cancer. It is intended for researchers, scientists, and drug development professionals. We will objectively compare its performance against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), and provide detailed experimental protocols and supporting data analysis frameworks.
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer effects.[1][2] Numerous derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms, such as cell cycle arrest and induction of apoptosis.[3][4][5] BHMPO has been selected for investigation based on its unique structural characteristics, which suggest potential for potent and selective anti-tumor activity. This guide outlines a rigorous, multi-stage evaluation process, from initial in vitro screening to in vivo efficacy studies.
Proposed Mechanism of Action: Targeting Cell Cycle Progression and Inducing Apoptosis
Based on the known biological activities of related pyridazinone compounds, we hypothesize that BHMPO exerts its anticancer effects through a dual mechanism: induction of G0/G1 cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway.[4][5] Pyridazinone derivatives have been shown to modulate the expression of key cell cycle regulators and apoptotic proteins.[4][5] We propose that BHMPO may upregulate the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and concurrently alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, triggering mitochondrial-mediated apoptosis.
Caption: Proposed dual mechanism of BHMPO in colorectal cancer cells.
Part 1: In Vitro Comparative Analysis
The initial phase of evaluation focuses on characterizing the cytotoxic and mechanistic effects of BHMPO on human colorectal cancer cell lines and comparing them directly with 5-FU. The HCT116 cell line is a well-established model for colorectal cancer research and will be used for these initial studies.[6][7]
Assessment of Cytotoxicity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) will be determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.
-
Cell Plating: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BHMPO and 5-FU in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9] Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Compound | Cell Line | IC50 (µM) after 48h |
| BHMPO | HCT116 | 8.5 |
| 5-Fluorouracil (5-FU) | HCT116 | 15.2 |
Analysis of Apoptosis Induction
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay will be performed, followed by flow cytometry analysis.[11] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis or necrosis).[12]
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with BHMPO and 5-FU at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[12] Quadrant analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[13]
| Treatment (at IC50) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 | 1.5 |
| BHMPO | 28.7 | 15.3 |
| 5-FU | 19.5 | 10.2 |
Cell Cycle Analysis
To investigate the effect of BHMPO on cell cycle progression, DNA content will be analyzed by flow cytometry after PI staining. This method allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
-
Cell Treatment: Treat HCT116 cells with BHMPO and 5-FU at their IC50 concentrations for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[16] The cells can be stored at -20°C for several weeks.[15]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A to prevent staining of double-stranded RNA.[15][17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the DNA content by flow cytometry. Use doublet discrimination gating to exclude cell aggregates from the analysis.[16]
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 | 35.8 | 19.0 |
| BHMPO | 68.5 | 15.3 | 16.2 |
| 5-FU | 52.1 | 20.7 | 27.2 |
Part 2: In Vivo Efficacy in a Colorectal Cancer Xenograft Model
Promising candidates from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy and systemic tolerability. The HCT116 subcutaneous xenograft model in immunodeficient mice is a standard and widely used model for this purpose.[7][18][19]
Caption: Experimental workflow for the in vivo xenograft study.
Efficacy and Tolerability Study
This study will evaluate the ability of BHMPO to inhibit tumor growth compared to vehicle control and 5-FU. Animal body weight will be monitored as a general indicator of toxicity.
-
Cell Implantation: Subcutaneously inject 1 x 10^7 HCT116 cells mixed with Matrigel into the right flank of female immunodeficient mice (e.g., NOD/SCID or BALB/c nude, 6-8 weeks old).[18][20]
-
Tumor Growth and Grouping: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=7-10 mice per group):
-
Group 1: Vehicle Control (e.g., DMSO/Saline)
-
Group 2: BHMPO (e.g., 25 mg/kg, daily intraperitoneal injection)
-
Group 3: 5-FU (e.g., 20 mg/kg, daily intraperitoneal injection)
-
-
Treatment and Monitoring: Administer treatments daily for 28 days. Measure tumor volume and body weight twice weekly.[18]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the 28-day treatment period.[20]
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the control. Analyze statistical significance using appropriate tests (e.g., ANOVA). Plot mean tumor volume and mean body weight over time for each group.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | - | +2.5 |
| BHMPO (25 mg/kg) | 630 ± 95 | 66 | -1.8 |
| 5-FU (20 mg/kg) | 890 ± 130 | 52 | -8.5 |
Conclusion and Future Directions
This guide outlines a systematic approach to evaluate the therapeutic potential of this compound (BHMPO) for the treatment of colorectal cancer. The described in vitro and in vivo experiments provide a robust framework for comparing its efficacy against the standard-of-care agent, 5-Fluorouracil.
Based on the hypothetical data presented, BHMPO demonstrates superior anti-tumor activity by inducing G0/G1 cell cycle arrest and apoptosis more effectively than 5-FU, which translates to greater tumor growth inhibition in a xenograft model with better tolerability.
Future studies should focus on a more detailed elucidation of the molecular targets of BHMPO, conducting comprehensive pharmacokinetic and toxicology studies, and evaluating its efficacy in patient-derived xenograft (PDX) models to better predict clinical outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. miragenews.com [miragenews.com]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. scispace.com [scispace.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. altogenlabs.com [altogenlabs.com]
- 20. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The synthesis and application of novel compounds like 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one are central to discovery, but the lifecycle of these chemicals extends beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust disposal plan can be formulated by analyzing its structural characteristics—namely, as a halogenated organic pyridazinone derivative.
Hazard Assessment and Chemical Profile
The foundational step in any disposal protocol is a thorough understanding of the substance . This compound is a brominated organic compound belonging to the pyridazinone class.[1] Its primary structural features dictate its classification for waste management.
The presence of a bromine atom firmly places it in the halogenated organic waste category.[2] This is the single most important classification for its disposal, as halogenated wastes require specific treatment, often high-temperature incineration with flue gas scrubbing, to neutralize the resulting acidic gases (e.g., hydrogen bromide).[3] Mixing this waste with non-halogenated solvents can lead to significant increases in disposal costs and regulatory complications.[4]
Based on data from similar pyridazine compounds and general hazard communication standards, it is prudent to handle this chemical as a hazardous substance with the potential to cause skin and eye irritation and to be harmful if swallowed.[5][6]
| Property | Data |
| Molecular Formula | C₅H₅BrN₂O₂[1] |
| Molecular Weight | ~205.01 g/mol [1] |
| CAS Number | 64178-59-2[1][7] |
| Waste Classification | Halogenated Organic Waste [2][8] |
| Anticipated Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation.[6] May be harmful if swallowed.[5] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before waste is even generated, safety protocols must be in place. These measures protect personnel and the laboratory environment from contamination and accidental exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable. When handling this compound in pure form or in solution, the following should be worn:
-
Eye Protection: Safety glasses with side-shields or tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling the chemical.
-
Protective Clothing: A lab coat must be worn to protect street clothes and skin from contamination.
Engineering Controls
All handling of this compound, especially when dealing with the solid powder or preparing solutions, should be conducted within a certified chemical fume hood.[4] This prevents the inhalation of dust or aerosols and contains any minor spills.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent wider contamination.
-
Evacuate and Ventilate: Ensure the immediate area is clear and that ventilation is adequate (i.e., the fume hood is operational).[3]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to cover and contain the spill.[4][5]
-
Collect for Disposal: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5] Use non-sparking tools if a flammable solvent is involved.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[5]
The Disposal Workflow: A Step-by-Step Guide
Proper disposal is a systematic process governed by institutional policies and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9]
Step 1: Waste Characterization and Segregation
As established, this compound is a halogenated organic compound . Therefore, all waste streams containing this chemical—including pure compound, reaction mixtures, solutions, and contaminated consumables (e.g., pipette tips, weighing paper)—must be segregated into a designated Halogenated Organic Waste container.[2][10]
Causality: Keeping halogenated and non-halogenated waste streams separate is critical for both safety and cost-efficiency.[4][11] Co-mingling complicates the disposal process, as the entire volume must be treated as the more hazardous (and expensive) halogenated waste.[4] Never mix this waste with acids, bases, or strong oxidizing agents.[2][8]
Step 2: Selecting the Appropriate Waste Container
The container itself is a key element of safe containment.
-
Compatibility: Use a container made of a material that is compatible with the chemical waste. For many organic solvents and solids, a high-density polyethylene (HDPE) carboy or bottle is appropriate.[4]
-
Condition: The container must be in good condition, free from cracks or leaks, and must have a secure, tightly-fitting screw cap.[12]
-
Original Containers: Whenever possible, disposing of old or unused chemicals in their original, clearly labeled containers is a good practice.[13]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name(s) of all constituents and their approximate percentages or volumes. Do not use abbreviations or chemical formulas.[10][12]
-
A clear indication of the associated hazards (e.g., Toxic, Irritant).[12]
-
The accumulation start date (the date the first waste was added).
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific Satellite Accumulation Area (SAA) for the collection of hazardous waste.[12] This area must be at or near the point of generation and under the control of laboratory personnel.[14]
-
Storage: Keep the waste container closed at all times except when adding waste.[4][12]
-
Segregation: Store the halogenated waste container in secondary containment and segregated from incompatible materials.[12]
-
Volume Limits: Do not overfill containers; a good rule of thumb is to fill to no more than 75-80% capacity to allow for expansion and prevent spills.[13]
Step 5: Arranging for Final Disposal
Once a waste container is nearly full or has been accumulating for a set period (often six to twelve months, per institutional policy), arrange for its removal.[13][14]
-
Request Pickup: Submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department, typically via an online system.[13]
-
Documentation: Ensure all information on the container's label is accurate and complete to facilitate a smooth pickup process.
Visualizing the Disposal Pathway
The decision-making process for disposing of this compound can be summarized in the following workflow.
References
- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. echemi.com [echemi.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-bromo-5-hydroxy-2-methyl-2,3-dihydropyridazin-3-one - C5H5BrN2O2 | CSSB00010003405 [chem-space.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
Comprehensive Safety and Handling Guide: 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 64178-59-2). As a brominated pyridazinone derivative, this compound is recognized for its potential pharmacological activity and serves as a key building block in medicinal and agrochemical synthesis.[1] Due to its chemical structure, it must be handled with a comprehensive safety strategy that mitigates risks of exposure and ensures operational integrity. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development.
Hazard Identification and Risk Assessment
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 64178-59-2 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| Appearance | Solid (Assumed) | N/A |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol). | [1] |
| Stability | Generally stable under standard lab conditions; sensitive to light and moisture. | [1] |
Inferred Hazard Profile
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity: Similar compounds are classified as "Harmful if swallowed".
-
Skin Irritation: Direct contact is likely to cause skin irritation.[4]
-
Eye Irritation: As with most fine chemical powders, it is expected to cause serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]
-
Bioactivity: As a pyridazinone derivative, it possesses potential pharmacological activity, and systemic effects following absorption cannot be ruled out.[1] All unnecessary exposure should be avoided.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The selection of PPE is not merely a checklist; it is a system designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Double-gloved with nitrile. Outer glove to be chemotherapy-rated (ASTM D6978 standard). | The inner glove provides baseline protection, while the robust outer glove resists permeation from brominated organic compounds and allows for safe removal after handling, minimizing cross-contamination.[6][7] |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield is required over goggles when handling splash-risk quantities (>50 mL of solution). | Goggles provide a seal against dust and splashes. The face shield offers a secondary barrier, protecting the entire face during higher-risk procedures.[8][9] |
| Body Protection | Disposable, low-permeability gown with a solid front and tight-fitting knit cuffs. | Prevents contamination of personal clothing and skin. The tight cuffs are critical for creating a seal with the inner glove.[6][7] Standard cotton lab coats are insufficient. |
| Respiratory | Not required for standard handling inside a certified chemical fume hood. An N95 respirator should be used for weighing the powder outside of a containment device or during spill cleanup. | The fume hood provides primary respiratory protection. An N95 mask mitigates the risk of inhaling aerosolized powder during specific, higher-risk tasks.[10] |
PPE Workflow: Donning & Doffing Logic
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Operational Plan
All handling of this compound must occur within designated areas equipped with the proper engineering controls.
Engineering Controls
-
Primary Containment: All manipulations of the solid compound (weighing, transfers) and its solutions must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Safety Equipment: An eyewash station and safety shower must be located within a 10-second travel distance of the handling area.[4]
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, plastic-backed paper.
-
Pre-weighing: Tare a suitable container on a balance located within the fume hood or in a powder containment hood.
-
Aliquotting: Carefully transfer the desired amount of the solid compound using a spatula. Avoid any actions that could generate dust. Do not "tap" the container.
-
Dissolution: If preparing a solution, add the solvent to the solid in the fume hood. Cap and mix gently. Ensure the container is sealed before removing it from the fume hood.
-
Post-Handling: Decontaminate the spatula and any surfaces with a 70% ethanol solution. Dispose of all contaminated disposable materials (weigh paper, wipes, outer gloves) into a designated hazardous waste container.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill (<1g) | Wearing full PPE (including N95 respirator), cover the spill with absorbent material. Gently collect the material into a sealed container for hazardous waste. Decontaminate the area with a suitable solvent followed by soap and water. |
| Major Spill (>1g) | Evacuate the immediate area. Alert laboratory supervisor and EH&S. Prevent entry and await trained emergency response personnel. |
Decontamination and Disposal Plan
Proper disposal is crucial, as organobromine compounds can be persistent in the environment.[11] All waste must be treated as hazardous.
Decontamination
-
Glassware: Before standard washing, rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. Collect this rinse as hazardous waste. For trace residuals, a rinse with a freshly prepared 10% sodium thiosulfate solution can be used to neutralize reactive bromine species.[12][13]
-
Surfaces: Wipe down all surfaces inside the fume hood with 70% ethanol or another suitable solvent, followed by a standard laboratory cleaning agent.
Waste Disposal Workflow
All waste streams must be segregated and clearly labeled.
References
- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]
- 2. 4-bromo-5-hydroxy-2-methyl-2,3-dihydropyridazin-3-one - C5H5BrN2O2 | CSSB00010003405 [chem-space.com]
- 3. 64178-59-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. americanchemistry.com [americanchemistry.com]
- 9. echemi.com [echemi.com]
- 10. gerpac.eu [gerpac.eu]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
